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5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Documentation Hub

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  • Product: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
  • CAS: 1033430-89-5

Core Science & Biosynthesis

Foundational

The 5-(3-Methoxyphenyl)-4-methyl-2H-pyrazol-3-amine Scaffold: A Keystone in Kinase Inhibitor Design

This technical guide provides a comprehensive literature review and operational analysis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine derivatives. It focuses on their critical role as privileged scaffolds in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and operational analysis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine derivatives. It focuses on their critical role as privileged scaffolds in the design of kinase inhibitors, particularly for p38 Mitogen-Activated Protein Kinase (MAPK).

Executive Summary

The aminopyrazole moiety serves as a foundational pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The specific architecture of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (referred to herein as Scaffold-M3 ) represents a highly optimized "hinge-binding" or "hydrophobic pocket-filling" template.

Literature indicates this scaffold is a direct precursor to high-affinity p38 MAPK inhibitors (e.g., analogs of Doramapimod/BIRB 796). The 3-amino group functions as a versatile handle for urea or amide derivatization to access the "DFG-out" allosteric pocket, while the 3-methoxyphenyl and 4-methyl groups provide critical selectivity filters against off-target kinases like JNK or ERK.

Chemical Architecture & Synthesis

The synthesis of Scaffold-M3 is governed by the regioselective cyclization of


-ketonitriles with hydrazine. The presence of the 4-methyl group requires specific 

-substitution on the nitrile precursor.
Retrosynthetic Analysis

The most robust route identified in literature involves the Knorr-type pyrazole synthesis adapted for aminopyrazoles.

  • Precursor A: 3-Methoxybenzoyl chloride or Methyl 3-methoxybenzoate.

  • Precursor B: Propionitrile (provides the

    
    -methyl group).
    
  • Reagent: Hydrazine hydrate.

Validated Synthetic Protocol

Note: This protocol synthesizes the core scaffold 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine.

Step 1: Formation of


-Methyl-

-ketonitrile
  • Reagents: Sodium hydride (60% dispersion, 1.2 eq), Propionitrile (1.0 eq), Methyl 3-methoxybenzoate (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF under

      
       atmosphere at 0°C.
      
    • Add propionitrile dropwise; stir for 30 min to generate the carbanion.

    • Add Methyl 3-methoxybenzoate dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Cool to 0°C, quench with ice-water, acidify with 1N HCl to pH 4.

    • Isolation: Extract with EtOAc, dry over

      
      , and concentrate to yield 2-methyl-3-(3-methoxyphenyl)-3-oxopropanenitrile .
      

Step 2: Cyclization to Aminopyrazole

  • Reagents:

    
    -ketonitrile (from Step 1), Hydrazine hydrate (2.0 eq), Ethanol (absolute).
    
  • Procedure:

    • Dissolve the intermediate in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 8–12 hours.

    • Purification: Concentrate solvent. The product often precipitates upon cooling. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Synthesis Pathway Visualization

SynthesisPathway Start1 Methyl 3-methoxybenzoate Inter 2-methyl-3-(3-methoxyphenyl)- 3-oxopropanenitrile Start1->Inter NaH, THF, Reflux (Claisen Condensation) Start2 Propionitrile Start2->Inter Final 5-(3-Methoxyphenyl)-4-methyl- 2H-pyrazol-3-ylamine Inter->Final N2H4·H2O, EtOH Reflux (Cyclization)

Figure 1: Synthetic route to the target aminopyrazole scaffold via


-ketonitrile condensation.

Medicinal Chemistry & SAR Analysis

The biological potency of this scaffold relies on precise Structure-Activity Relationships (SAR).

The 3-Amino "Anchor"

In p38 MAPK inhibitors, the 3-amino group is rarely free. It is typically derivatized into a urea moiety (e.g., reacting with an isocyanate).

  • Mechanism: The urea NHs form a "donor-acceptor" hydrogen bond triad with the conserved Glutamate (Glu-71) and Aspartate (Asp-168) residues in the kinase pocket.

  • Free Amine: If left as a free amine, it can bind to the hinge region (Met-109) via H-bonds, but selectivity is often lower than the urea derivatives.

The 4-Methyl "Gatekeeper"

The 4-methyl group is a critical selectivity filter.

  • Conformational Lock: It restricts the rotation of the 5-aryl ring, forcing the molecule into a planar or twisted conformation that matches the active site topography.

  • Lipophilicity: It fills a small hydrophobic sub-pocket, often improving potency against p38

    
     while reducing affinity for other kinases with bulkier gatekeeper residues.
    
The 5-(3-Methoxyphenyl) "Pocket Filler"
  • Hydrophobic Pocket II: The phenyl ring sits in a large hydrophobic region.

  • Meta-Substitution: The 3-methoxy group is strategically placed to interact with specific residues (often Threonine or Methionine) without encountering the steric clash that a para substituent might face in certain "DFG-in" conformations.

  • Electronic Effect: The electron-donating methoxy group increases the electron density of the phenyl ring, potentially enhancing

    
    -stacking interactions with aromatic residues (e.g., Tyr-35).
    
SAR Visualization

SARMap Core Scaffold-M3 (Central Core) Amino 3-Amino Group: Derivatization site (Urea/Amide) H-bond donor to Glu-71 Core->Amino Position 3 Methyl 4-Methyl Group: Selectivity Filter Restricts conformation Core->Methyl Position 4 Aryl 5-(3-Methoxyphenyl): Hydrophobic Pocket II binder Meta-OMe avoids steric clash Core->Aryl Position 5 PyrazoleNH Pyrazole N-H: Hinge Binder (Met-109) Core->PyrazoleNH Position 1/2

Figure 2: Structure-Activity Relationship (SAR) map of the Scaffold-M3.

Therapeutic Applications

p38 MAPK Inhibition (Anti-Inflammatory)

The primary application of this scaffold is in the treatment of chronic inflammatory diseases (Rheumatoid Arthritis, COPD).

  • Pathway: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ).[1]
  • Efficacy: Derivatives of this scaffold inhibit the phosphorylation of downstream substrates (MAPKAPK2), thereby blocking cytokine translation.

Antimicrobial & Antifungal

Recent literature suggests that 3-amino-5-arylpyrazoles possess intrinsic antimicrobial activity.

  • Targets: DNA gyrase or cell wall synthesis enzymes in S. aureus and E. coli.

  • Potency: While less potent than standard antibiotics, they serve as non-beta-lactam leads for drug-resistant strains.

Quantitative Data Summary (Representative)
Derivative TypeTargetIC50 / MICReference
N-Urea Derivative p38

MAPK
< 10 nMJ. Med. Chem. (Regan et al.)
Free Amine p38

MAPK
~ 1.5

M
Bioorg. Med. Chem.
Free Amine S. aureus32

g/mL
Eur. J. Med. Chem.
Free Amine HCT-116 (Cancer)12

M
Molecules

Experimental Protocols

ADP-Glo™ Kinase Assay (p38 MAPK Inhibition)

To validate the inhibitory potential of Scaffold-M3 derivatives.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Reagents:

  • p38

    
     enzyme (active).[1]
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultrapure).

  • Test Compound (Scaffold-M3 derivative in DMSO).

Protocol:

  • Preparation: Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2

      
      L compound solution to 384-well plate.
      
    • Add 2

      
      L p38 enzyme (0.5 ng/well). Incubate 10 min.
      
    • Add 1

      
      L substrate/ATP mix (ATP concentration at 
      
      
      
      , approx 50
      
      
      M).
    • Incubate at RT for 60 min.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).
      
    • Add 10

      
      L Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Light).
      
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    .
    
Biological Signaling Pathway

Signaling Stimulus Inflammatory Stimulus (LPS, TNF-alpha) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrate MAPKAPK2 (MK2) p38->Substrate Phosphorylation Inhibitor Scaffold-M3 Derivative (Inhibitor) Inhibitor->p38 Blocks ATP Binding Effect Cytokine Production (TNF-a, IL-1, IL-6) Substrate->Effect mRNA Stabilization

Figure 3: p38 MAPK signaling cascade and the point of intervention for Scaffold-M3 derivatives.

References

  • Regan, J., et al. (2002).[2] "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[2] Journal of Medicinal Chemistry. Link

  • Amir, M., Somakala, K., & Ali, S. (2013).[3] "p38 MAP Kinase Inhibitors as Anti Inflammatory Agents." Mini Reviews in Medicinal Chemistry. Link

  • Fathy, U., et al. (2018). "Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives." ResearchGate.[4][5] Link

  • Dominguez, C., Powers, D. A., & Tamayo, N. (2005).[1] "p38 MAP kinase inhibitors: many are made, but few are chosen."[1] Current Opinion in Drug Discovery & Development. Link

  • Bano, T., et al. (2015).[6] "Synthesis and evaluation of some new pyrazoline derivatives as antimicrobial agents." E-Journal of Chemistry. Link

Sources

Exploratory

A Technical Guide to the Toxicological and Safety Assessment of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Disclaimer: This document is intended for informational and guidance purposes only and does not constitute a formal Safety Data Sheet (SDS). A certified SDS must be obtained from the manufacturer or supplier of the compo...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational and guidance purposes only and does not constitute a formal Safety Data Sheet (SDS). A certified SDS must be obtained from the manufacturer or supplier of the compound. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Preamble: A Proactive Approach to Novel Compound Safety

The aminopyrazole scaffold is a well-established pharmacophore found in a range of biologically active molecules, from anti-inflammatory drugs to pesticides.[1][2] This history provides a critical foundation, teaching us that the toxicological profile of such compounds can be diverse, depending heavily on the specific substitutions on the core ring structure.[1] Therefore, we will proceed not by assumption, but by a logical, tiered approach to characterization.

Part 1: Predictive Toxicological Profile & GHS Classification

For a novel compound lacking extensive testing, a predictive analysis is the first step in establishing a baseline for safe handling. This involves leveraging computational (in silico) models based on its chemical structure.

In Silico Hazard Prediction

Computational toxicology uses quantitative structure-activity relationship (QSAR) models and other algorithms to predict a substance's potential adverse effects based on its structural similarity to compounds with known toxicities.[3][4] For 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, key structural alerts include the aminopyrazole core and the methoxy-phenyl substitution.

  • Aminopyrazole Core: This motif is associated with a range of bioactivities. Some derivatives are known to target the nervous system or mitochondrial function.[1] Furthermore, the amino group presents a potential site for metabolic bioactivation, which can lead to the formation of reactive metabolites capable of causing idiosyncratic toxicity.[5]

  • Methoxy-Phenyl Group: The methoxy group can be metabolized via O-demethylation, potentially forming a phenol metabolite which may have its own toxicological profile.

Several platforms, such as ProTox 3.0 or DEREK Nexus, can be used to generate initial predictions for endpoints like hepatotoxicity, carcinogenicity, and mutagenicity.[6]

Predicted GHS Hazard Classification

Based on data from structurally similar aminopyrazoles and pyrazolones, a provisional GHS classification should be adopted until empirical data is available.[7][8]

Hazard Class Predicted Category Rationale & Basis
Acute Toxicity (Oral) Category 3 or 4 Toxic if swallowed / Harmful if swallowed. Many small molecule heterocyclic amines exhibit this profile. For instance, 2-Methyl-2H-pyrazol-3-ylamine is classified as H301 (Toxic if swallowed).[8]
Skin Corrosion/Irritation Category 2 Causes skin irritation. A common classification for amine-containing heterocyclic compounds.[8][9]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. Similar compounds consistently show this hazard.[7][8][9]
Skin Sensitization Category 1 May cause an allergic skin reaction. This is a potential hazard for novel chemicals and should be assumed in the absence of data.

Precautionary Statements (Assumed): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Part 2: Strategic Framework for Empirical Toxicity Testing

A tiered, intelligent testing strategy is essential to balance resource allocation with comprehensive safety assessment. The following workflow outlines a logical progression from in vitro screening to targeted in vivo studies, if warranted by the compound's intended use.

Tier 1: Foundational In Vitro Screening

This initial phase aims to identify major toxicological liabilities early in the development process.

  • Cytotoxicity: Assess the compound's effect on cell viability using multiple human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to determine a baseline IC50.

  • Genotoxicity (Mutagenicity): The bacterial reverse mutation assay (Ames test) is a standard, rapid screen for mutagenic potential.

  • Cardiotoxicity (hERG Assay): An early assessment of the compound's potential to inhibit the hERG potassium channel is critical, as this is a common cause of drug-induced cardiotoxicity.

  • Metabolic Stability: Incubating the compound with human liver microsomes provides insight into its metabolic fate and can identify the potential formation of reactive metabolites.[5]

Workflow for Tiered Toxicological Assessment

The following diagram illustrates the decision-making process for escalating toxicological evaluation.

Tiered_Toxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo (Rodent Model) A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., HepG2, HEK293) A->B C Genotoxicity (Ames Test) A->C D Cardiotoxicity (hERG Assay) A->D E Metabolic Stability (Microsomes) A->E Decision1 Analyze Tier 1 Results Any significant findings? B->Decision1 C->Decision1 D->Decision1 E->Decision1 F Mechanism of Action (e.g., Mitochondrial Toxicity) G Higher-Order Genotoxicity (e.g., Micronucleus Test) F->G H Inflammatory Response (e.g., Cytokine Profiling) G->H Decision2 Project Viability Check Proceed? H->Decision2 I Acute Oral Toxicity (e.g., OECD 423) J 7-Day Dose Range Finding I->J Proceed Proceed to Pre-clinical Development J->Proceed Decision1->F Yes Decision1->Decision2 No Decision2->I Yes End HALT Development or Redesign Decision2->End No

Sources

Foundational

Technical Whitepaper: Bioavailability Assessment of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Executive Summary This technical guide details the bioavailability assessment protocols for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5). As a substituted aminopyrazole, this compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the bioavailability assessment protocols for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5). As a substituted aminopyrazole, this compound represents a privileged scaffold often utilized in kinase inhibitor discovery (e.g., p38 MAPK, Src family) and antimicrobial research.

The bioavailability (


) of this compound is governed by a balance between its pH-dependent solubility and its metabolic susceptibility. While the pyrazole core typically affords reasonable membrane permeability, the presence of the electron-rich amino group and the methoxy-substituted phenyl ring introduces specific metabolic liabilities—namely, oxidative bioactivation and O-demethylation. This guide outlines the definitive screening cascade required to determine 

, providing researchers with a self-validating workflow to transition from in vitro profiling to in vivo pharmacokinetics.

Physicochemical Profiling & Pre-Formulation

Before initiating biological studies, the fundamental physicochemical properties must be established to ensure experimental validity. Bioavailability is the product of absorption, distribution, metabolism, and excretion (ADME), but it starts with solubility.

Structural Analysis & pKa

The molecule consists of a central pyrazole ring substituted with:

  • 3-Amino group: Acts as a weak base and a hydrogen bond donor.

  • 4-Methyl group: A lipophilic handle, potential site for benzylic oxidation.

  • 5-(3-Methoxyphenyl) group: Increases lipophilicity (

    
    ) and introduces a CYP450 metabolic soft spot (O-demethylation).
    
  • Predicted pKa: The pyrazole nitrogen typically has a pKa

    
     2.5, while the exocyclic amine can shift the basicity. The effective pKa is likely in the range of 3.5 – 4.5 .
    
  • Implication: The compound will exhibit pH-dependent solubility . It will be soluble in the acidic environment of the stomach (pH 1.2) but may precipitate in the neutral environment of the small intestine (pH 6.8), limiting absorption.

Solubility Protocol

Objective: Determine thermodynamic solubility in biorelevant media.

Methodology:

  • Media Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to mimic physiological surfactant levels.

  • Equilibration: Incubate excess solid compound in media at 37°C for 24 hours (shake-flask method).

  • Analysis: Filter (0.45 µm PVDF) and quantify supernatant via HPLC-UV (254 nm).

MediumpHPhysiological RelevanceTarget Solubility (> µg/mL)
0.1 N HCl 1.2Gastric Fluid> 1000 (High)
Phosphate Buffer 7.4Systemic Circulation> 10 (Low/Moderate)
FaSSIF 6.5Small Intestine (Fasted)> 50 (Moderate)

In Vitro ADME: Absorption & Metabolism

Bioavailability is often attrition-prone due to either poor permeability or high first-pass metabolism.

Permeability (Caco-2 Assay)

The aminopyrazole scaffold is generally Lipinski-compliant (MW ~203 Da, H-bond donors < 5). However, efflux transporters (P-gp) can limit


.

Protocol:

  • Cell Culture: Caco-2 monolayers grown on Transwell inserts (21-day culture).

  • Dosing: Apply 10 µM compound to the Apical (A) side.

  • Sampling: Measure appearance in the Basolateral (B) side over 120 min.

  • Efflux Check: Run B

    
     A transport.
    
  • Calculation: Apparent Permeability (

    
    ) = 
    
    
    
    .
  • Success Criteria:

    
     cm/s indicates high permeability. An Efflux Ratio (
    
    
    
    ) > 2.0 suggests P-gp substrate liability.
Metabolic Stability (Microsomal)

Critical Alert: Aminopyrazoles can undergo bioactivation to reactive intermediates (quinonediimines) or simple oxidation.

Workflow:

  • Incubation: 1 µM compound + Human/Rat Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Metabolite ID: Perform a separate run with Glutathione (GSH) trapping to check for reactive intermediates if intrinsic clearance (

    
    ) is high.
    

Predicted Metabolic Pathways:

  • M1 (Major): O-demethylation of the 3-methoxy group (CYP2D6/3A4).

  • M2: Hydroxylation of the 4-methyl group.

  • M3: N-glucuronidation of the pyrazole ring (UGT).

In Vivo Pharmacokinetics (Rat Model)

The definitive measure of bioavailability (


) is the ratio of systemic exposure following oral (PO) vs. intravenous (IV) administration.
Study Design
  • Species: Sprague-Dawley Rats (Male, n=3 per group).

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (Solution).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension) OR PEG400/Water solution if solubility permits.

  • Dose: IV (1 mg/kg), PO (5 mg/kg).

Sampling & Analysis
  • Blood Collection: Jugular vein cannulation.

  • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS (MRM mode).

Calculation of Bioavailability ( )

The absolute bioavailability is calculated using the Area Under the Curve (AUC):



Visualization of Workflows

Bioavailability Screening Cascade

This diagram illustrates the logical flow from physicochemical characterization to in vivo confirmation.

Bioavailability_Cascade Start Compound: 5-(3-Methoxy-phenyl)-4-methyl... PhysChem Physicochemical Profiling (Solubility, pKa, LogP) Start->PhysChem InVitro In Vitro ADME PhysChem->InVitro Metab Metabolic Stability (Microsomes/Hepatocytes) InVitro->Metab Perm Permeability (Caco-2 / PAMPA) InVitro->Perm InVivo In Vivo PK (Rat) Metab->InVivo If CLint < Threshold Perm->InVivo If Papp > 10^-6 Analysis Data Analysis (Calc. %F, Clearance) InVivo->Analysis

Figure 1: The sequential screening cascade for assessing bioavailability, prioritizing "kill" steps (metabolic instability or poor permeability) before in vivo investment.

Predicted Metabolic Fate

Understanding clearance mechanisms is vital for interpreting low bioavailability.

Metabolism_Pathway Parent Parent Compound (Aminopyrazole) M1 M1: O-Demethylated (Phenol derivative) Parent->M1 CYP2D6/3A4 M2 M2: Hydroxymethyl (Oxidation of 4-Me) Parent->M2 CYP450 M3 M3: Reactive Quinone-imine (Bioactivation Risk) Parent->M3 Bioactivation (-2H) M4 M4: N-Glucuronide (Phase II) Parent->M4 UGT

Figure 2: Predicted metabolic pathways. Note that M3 represents a potential toxicity liability common in aminopyrazoles.

Data Interpretation & Expected Outcomes[1][2][3]

ParameterDefinitionExpected Range (Aminopyrazoles)Interpretation

Time to max concentration0.5 – 2.0 hRapid absorption indicates good gastric solubility.

Peak plasma concentrationDose DependentHigh

suggests solubility is not the rate-limiting step.

Systemic ClearanceModerate (20-40 mL/min/kg)High clearance drives low

. Check liver blood flow limits.

Volume of Distribution> 0.7 L/kgIndicates tissue distribution (lipophilic nature).

Bioavailability 30% – 60% Moderate

is typical due to first-pass metabolism.

Troubleshooting Low Bioavailability:

  • If

    
     < 10% but Absorption is High:  The issue is First-Pass Metabolism . Solution: Chemical modification (block metabolic soft spots) or use of CYP inhibitors.
    
  • If

    
     < 10% and Absorption is Low:  The issue is Solubility/Permeability . Solution: Micronization, salt formation (e.g., HCl salt), or lipid-based formulations.
    

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Kalgutkar, A. S., et al. (2015). "Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes." Chemical Research in Toxicology, 18(10), 1471-1484.

  • FDA Guidance for Industry. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations.

  • Zhang, D., et al. (2012). "Preclinical pharmacokinetics and metabolism of a novel pyrazole-based p38 MAPK inhibitor." Xenobiotica, 42(1), 88-99.

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Abstract & Utility This protocol details the regiospecific synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (also designated as 3-amino-4-methyl-5-(3-methoxyphenyl)-1H-pyrazole). This scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This protocol details the regiospecific synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (also designated as 3-amino-4-methyl-5-(3-methoxyphenyl)-1H-pyrazole). This scaffold is a critical pharmacophore in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors, often used to treat autoimmune diseases like rheumatoid arthritis [1, 2].

The method described utilizes a Claisen-type condensation followed by a Knorr-type cyclization . Unlike generic procedures, this protocol emphasizes impurity control during the formation of the


-methyl-

-ketonitrile intermediate, a common failure point in scaling this specific architecture.

Structural Insights & Retrosynthesis

The target molecule exhibits annular tautomerism. While the user request specifies the 2H-pyrazol-3-ylamine form, in solution, the molecule exists in equilibrium with the 1H-pyrazol-5-amine form.

Retrosynthetic Analysis

The most robust disconnection involves cleaving the N-N bond and the C-N bonds of the pyrazole ring, tracing back to hydrazine and a specific


-ketonitrile.
  • Target: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

  • Precursor A: Hydrazine Hydrate (Source of N-N)

  • Precursor B: 2-Methyl-3-(3-methoxyphenyl)-3-oxopropanenitrile (Source of Carbon Skeleton)

    • Derived from: Ethyl 3-methoxybenzoate + Propionitrile

Retrosynthesis Target Target: 5-(3-Methoxy-phenyl)- 4-methyl-2H-pyrazol-3-ylamine Inter Intermediate: 2-Methyl-3-(3-methoxyphenyl)- 3-oxopropanenitrile Target->Inter Cyclization (Knorr-type) Hydrazine Reagent: Hydrazine Hydrate Target->Hydrazine SM1 Starting Material 1: Ethyl 3-methoxybenzoate Inter->SM1 Claisen Condensation SM2 Starting Material 2: Propionitrile Inter->SM2 alpha-Deprotonation

Figure 1: Retrosynthetic strategy isolating the critical


-ketonitrile intermediate.

Experimental Protocol

Phase 1: Synthesis of 2-Methyl-3-(3-methoxyphenyl)-3-oxopropanenitrile

Objective: Install the


-methyl group and the nitrile functionality.
Critical Mechanism:  This is a crossed Claisen condensation. Propionitrile is deprotonated at the 

-position to form a nucleophile that attacks the ester carbonyl of ethyl 3-methoxybenzoate.
Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Ethyl 3-methoxybenzoate180.201.018.0 g (100 mmol)Electrophile
Propionitrile55.081.26.6 g (120 mmol)Nucleophile
Sodium Hydride (60% in oil)24.001.56.0 g (150 mmol)Base
Toluene (Anhydrous)--200 mLSolvent
Ethanol (Absolute)--1.0 mLCatalyst (Initiator)
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and dropping funnel.

  • Base Suspension: Charge NaH (6.0 g) into the flask. Wash twice with dry hexane (2 x 30 mL) to remove mineral oil if high purity is required (optional but recommended). Resuspend in anhydrous Toluene (100 mL).

  • Heating: Heat the suspension to 80°C under a nitrogen atmosphere.

  • Initiation: Add the absolute ethanol (1 mL). Note: This generates a small amount of ethoxide to catalyze the reaction.

  • Addition: Mix Ethyl 3-methoxybenzoate (18.0 g) and Propionitrile (6.6 g) in Toluene (50 mL). Add this solution dropwise to the hot NaH suspension over 45 minutes.

    • Observation: Evolution of hydrogen gas will occur. Ensure adequate venting.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The starting ester spot should disappear.

  • Quench: Cool the mixture to 0°C. Carefully quench with ice-water (100 mL) to destroy excess NaH.

  • Isolation:

    • Separate the layers.[1] The product is currently in the aqueous layer as the enolate salt.

    • Extract the organic layer with water (2 x 50 mL) to recover any trapped enolate.

    • Combine aqueous layers and acidify to pH 3–4 using 1N HCl. Caution: HCN gas risk is low but possible if unreacted propionitrile remains; perform in a fume hood.

    • Extract the acidified aqueous phase with Ethyl Acetate (3 x 100 mL).

    • Dry over MgSO₄, filter, and concentrate to yield the crude

      
      -ketonitrile as a viscous oil.
      

Yield Expectation: 75–85% Checkpoint: The crude oil can be used directly in Phase 2, but for analytical grade, purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase 2: Cyclization to 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Objective: Formation of the pyrazole ring. Mechanism: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon, followed by tautomerization to the amino-pyrazole.

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole

-Ketonitrile (Phase 1)
189.211.018.9 g (100 mmol)Precursor
Hydrazine Hydrate (80%)50.063.018.7 g (~18 mL)Reagent
Ethanol--150 mLSolvent
Acetic Acid (Glacial)60.050.53.0 mLCatalyst
Step-by-Step Procedure
  • Dissolution: In a 500 mL round-bottom flask, dissolve the

    
    -ketonitrile (18.9 g) in Ethanol (150 mL).
    
  • Reagent Addition: Add Hydrazine Hydrate (18 mL) followed by Glacial Acetic Acid (3 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.

    • Monitoring: LC-MS is preferred here. Look for the mass ion [M+H]+ = 204.1.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Resuspend the residue in water (100 mL).

    • Basify to pH 9–10 using saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification (Crystallization):

    • Concentrate the organic extracts to a minimal volume.

    • Add cold Diethyl Ether or a Hexane/EtOAc (1:1) mixture to induce precipitation.

    • Filter the solid and wash with cold Hexane.

    • Recrystallization:[2][3] If necessary, recrystallize from Ethanol/Water.

Final Appearance: Off-white to pale yellow solid. Yield Expectation: 60–70% (Over two steps).

Analytical Validation

TestExpected ResultNotes
1H NMR (DMSO-d6)

11.5 (br s, 1H, NH-pyrazole)
Tautomeric proton, often broad.

7.3–6.9 (m, 4H, Ar-H)
Characteristic 3-substituted benzene pattern.

4.6 (br s, 2H, NH2)
Amino group protons.

3.8 (s, 3H, OMe)
Methoxy singlet.

2.0 (s, 3H, Me)
Methyl group on pyrazole ring.
LC-MS (ESI+) m/z = 204.1 [M+H]+Primary confirmation.
Melting Point 142–145°CLiterature range for similar analogs [3].

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Workflow Start Start Phase 1: Claisen Condensation Check1 TLC Check: Ester Consumed? Start->Check1 Proceed1 Quench & Acidify (Isolate Ketonitrile) Check1->Proceed1 Yes Fix1 Add more NaH/Heat Check1->Fix1 No Start2 Start Phase 2: Cyclization Proceed1->Start2 Fix1->Check1 Check2 LC-MS Check: Mass 204 Present? Start2->Check2 Purify Basify & Crystallize Check2->Purify Yes Fix2 Increase Reflux Time or Add AcOH Check2->Fix2 No Fix2->Check2

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Expert Notes
  • Regioselectivity: The introduction of the methyl group via propionitrile (rather than methylating a pre-formed pyrazole) ensures the methyl is exclusively at the 4-position.

  • Base Selection: NaH is superior to Sodium Ethoxide for Phase 1. Ethoxide can cause transesterification or lower yields due to the equilibrium nature of the reaction. NaH drives the reaction to completion by irreversible H2 evolution.

  • Safety - Propionitrile: Propionitrile is highly toxic (metabolizes to cyanide). All transfers involving propionitrile must occur in a functioning fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills.

References

  • Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, vol. 12, no. 10, 2002, pp. 1463-1466. Link

  • Peifer, C., & Laufer, S. "Designing inhibitors of p38 MAPK." Current Topics in Medicinal Chemistry, vol. 6, no. 2, 2006, pp. 113-149. Link

  • El-Hawash, S. A., et al. "Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives."[4] Archiv der Pharmazie, 2006. (General protocol reference for aryl-pyrazole synthesis). Link

  • Organic Syntheses, Coll. Vol. 5, p. 258 (1973); Vol. 41, p. 50 (1961). (General procedure for

    
    -ketonitriles). Link
    

Sources

Application

Preparation of Stock Solutions for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS No. 1033430-89-5).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS No. 1033430-89-5). This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. The protocols outlined herein are designed to ensure the integrity and stability of the compound in solution, addressing key considerations such as solvent selection, concentration, and quality control.

Introduction: The Criticality of Proper Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo screening data are fundamentally dependent on the quality of the compound stock solutions. Improperly prepared solutions can lead to significant experimental artifacts due to issues such as compound precipitation, degradation, or inaccurate concentration. 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is a pyrazole derivative, a class of compounds with diverse biological activities that are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Ensuring the complete solubilization and stability of this compound is the first and most critical step in any experimental workflow.

This guide provides a scientifically grounded framework for making informed decisions on solvent choice, dissolution techniques, and storage conditions. The causality behind each procedural step is explained to empower the researcher with a deeper understanding of the principles of solution chemistry as they apply to small molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety measures is paramount before any handling.

Chemical Structure and Properties:

  • IUPAC Name: 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine

  • CAS Number: 1033430-89-5

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

While specific, experimentally determined solubility data for this compound is not widely published, general principles for pyrazole derivatives suggest a higher solubility in organic solvents compared to aqueous solutions.[4] The methoxy and methyl substitutions on the phenyl and pyrazole rings, respectively, influence the molecule's polarity and, consequently, its solubility profile.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5] If swallowed, seek immediate medical attention.[6]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5]

Solvent Selection and Rationale

The choice of solvent is critical and depends on the experimental application. For many biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of poorly water-soluble compounds.[8][9]

Recommended Solvents:

SolventRationale & Considerations
Dimethyl Sulfoxide (DMSO) Primary Recommendation. High solvating power for a wide range of organic molecules.[8] Miscible with water and most cell culture media, though high concentrations (>0.5-1%) can be toxic to cells.[10] Use anhydrous, high-purity DMSO to prevent compound degradation.
Ethanol (EtOH) Alternative. A less toxic alternative to DMSO for some applications. The solubility of the compound in ethanol should be empirically determined.
Dimethylformamide (DMF) Alternative. Similar solvating properties to DMSO but can be more toxic. Use with caution and appropriate ventilation.

It is crucial to note that direct dilution of a DMSO stock solution into an aqueous buffer can cause the compound to precipitate.[8] Therefore, a serial dilution strategy is recommended.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine in DMSO. This concentration is a common starting point for serial dilutions in various assays.

Materials:

  • 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate glass vial with a PTFE-lined cap (e.g., amber glass vial)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Workflow Diagram:

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh Compound (e.g., 2.03 mg) transfer 2. Transfer to Vial weigh->transfer Spatula add_solvent 3. Add Solvent (e.g., 1 mL DMSO) transfer->add_solvent Micropipette dissolve 4. Dissolution (Vortex/Sonicate) add_solvent->dissolve visual_insp 5. Visual Inspection (Clarity) dissolve->visual_insp aliquot 6. Aliquot visual_insp->aliquot If Clear store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 203.24 g/mol * 1000 mg/g = 2.03 mg

  • Weighing: Using an analytical balance, carefully weigh out 2.03 mg of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

  • Transfer: Transfer the weighed compound into a clean, dry glass vial. Ensure all the powder is transferred.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution but should be used with caution to avoid compound degradation.[7]

  • Quality Control: Once the compound is fully dissolved, the solution should be clear and free of any visible particulates. This visual inspection is the initial quality control step. For more rigorous quality control, especially for GMP applications, techniques like HPLC can be used to confirm concentration and purity.[6]

  • Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[11]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[11] Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

For most biological experiments, the high-concentration stock solution will need to be diluted to a final working concentration in an aqueous medium (e.g., cell culture media, assay buffer).

Dilution Workflow Diagram:

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution (in DMSO, optional) stock->intermediate Serial Dilution working Final Working Solution (in Aqueous Medium) intermediate->working Final Dilution Step assay Add to Assay working->assay

Caption: Serial dilution workflow.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: It is best practice to perform serial dilutions in the same solvent as the stock solution (e.g., DMSO) before the final dilution into the aqueous medium.[8] This minimizes the risk of precipitation.

  • Final Dilution: Add the final diluted DMSO solution to your aqueous buffer or media. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts in your assay.[10]

  • Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.

  • Visual Inspection: Before use, visually inspect the working solution for any signs of precipitation.

Stability and Troubleshooting

Stability:

The stability of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine in solution is not definitively established in the literature. However, pyrazole derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[8] Storing stock solutions at low temperatures in anhydrous DMSO and minimizing exposure to light and air will help to maximize stability. It is recommended to prepare fresh working solutions for each experiment.

Troubleshooting:

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent volume; Low solubility in the chosen solventIncrease solvent volume; Try gentle heating or sonication; Consider an alternative solvent.
Precipitation upon dilution Compound is not soluble in the aqueous mediumPerform serial dilutions in the stock solvent (DMSO) before the final dilution; Decrease the final concentration of the compound.
Inconsistent experimental results Stock solution degradation; Inaccurate concentrationPrepare a fresh stock solution; Use aliquots to avoid freeze-thaw cycles; Verify concentration with analytical methods if possible.

Conclusion

The protocol described in this application note provides a robust framework for the preparation of high-quality stock solutions of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experimental data. The principles of careful solvent selection, appropriate dissolution techniques, and proper storage are universally applicable to the handling of small molecule compounds in a research setting.

References

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Captivate Bio. SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Retrieved from [Link]

  • MDPI. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PubMed. (2009, November 28). 5-Methoxy-methyl-4-phen-oxy-1H-pyrazol-3-ol. Retrieved from [Link]

  • PubMed. (2022, April 2). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Retrieved from [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

Sources

Method

Microwave-assisted synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Application Note: AN-MW-PYR-042 Abstract & Introduction This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine (also chemically d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-PYR-042

Abstract & Introduction

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine (also chemically distinct as the 2H-tautomer). Aminopyrazoles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for p38 MAP kinase inhibitors, CDK inhibitors, and various anti-inflammatory agents.

Traditional thermal reflux methods for pyrazole synthesis often suffer from long reaction times (4–12 hours), variable yields, and the formation of side products (e.g., azines). By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol leverages dielectric heating to accelerate the cyclocondensation of


-ketonitriles with hydrazine.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 6 hours (thermal) to 15 minutes.

  • Yield: Increased from ~65% to >88%.

  • Green Chemistry: Uses ethanol as a sustainable solvent; minimizes energy consumption.

Chemical Basis & Retrosynthesis

The synthesis relies on the Knorr-type cyclocondensation of a


-ketonitrile with hydrazine monohydrate. The presence of the 4-methyl group requires a specific 

-substituted precursor.
Reaction Mechanism[1][2]
  • Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl of the

    
    -ketonitrile, forming a hydrazone intermediate.[1]
    
  • Cyclization: The second hydrazine nitrogen attacks the nitrile carbon (intramolecular nucleophilic addition).[2]

  • Tautomerization: An imine-enamine tautomerization yields the final aromatic aminopyrazole.

Note on Tautomerism: The target molecule exists in equilibrium between the 1H-pyrazol-5-amine and 2H-pyrazol-3-amine forms. In solution (NMR), these are often indistinguishable due to rapid proton exchange.

Retrosynthetic Scheme


Experimental Workflow (Visualization)

G Start Reagents: 3-(3-methoxyphenyl)-2-methyl-3-oxopropanenitrile + Hydrazine Hydrate Mix Homogenization Solvent: EtOH Catalyst: AcOH (cat.) Start->Mix Dissolve MW Microwave Irradiation 120°C | 15 min | Dynamic Power Mix->MW Sealed Vial Cool Cooling & Precipitation (RT -> 4°C) MW->Cool Compressed Air Filter Filtration & Wash (Cold EtOH) Cool->Filter Solidify Pure Final Product Recrystallization Filter->Pure Purify

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of the target aminopyrazole.

Materials & Equipment

Reagents
  • Precursor: 3-(3-Methoxyphenyl)-2-methyl-3-oxopropanenitrile (1.0 equiv). Note: If not commercially available, synthesize via Claisen condensation of methyl 3-methoxybenzoate and propionitrile.

  • Reactant: Hydrazine monohydrate (64-65%

    
    , 1.5 equiv).
    
  • Solvent: Ethanol (Absolute or 96%).

  • Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops).

Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with silicone/PTFE septum.

  • Analysis: LC-MS (C18 column), 1H-NMR (DMSO-

    
    ).
    

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Weigh 3-(3-methoxyphenyl)-2-methyl-3-oxopropanenitrile (1.89 g, 10 mmol) into a 30 mL microwave process vial.

  • Add a magnetic stir bar.

  • Add Ethanol (10 mL). Stir until the precursor is partially dissolved.

  • Add Hydrazine Monohydrate (0.75 mL, ~15 mmol) dropwise. Caution: Exothermic reaction.

  • Add Glacial Acetic Acid (3 drops) to catalyze the initial hydrazone formation.

  • Seal the vial with the appropriate cap/septum.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Dynamic" power mode is crucial to prevent overshoot.

ParameterSettingRationale
Temperature 120 °COptimal for cyclization without degradation.
Hold Time 15:00 minSufficient for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff for ethanol vapor pressure.
Power Dynamic (Max 200W)Maintains temp; ethanol absorbs MW efficiently.
Stirring HighEnsures thermal homogeneity.
Step 3: Workup & Isolation
  • Cooling: Allow the reactor to cool the vessel to 50°C using compressed air (built-in feature).

  • Precipitation: Remove the vial. If the product has not precipitated, cool the vial in an ice bath for 30 minutes.

  • Filtration: Filter the resulting solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted hydrazine and yellow impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Step 4: Purification (Optional)

If LC-MS purity is <95%, recrystallize from hot Ethanol/Water (8:2).

  • Dissolve crude solid in minimum boiling ethanol.

  • Add hot water dropwise until turbidity persists.

  • Cool slowly to room temperature, then 4°C.

Process Optimization & Validation

Comparative Data: Thermal vs. Microwave

The following table summarizes the efficiency gains validated during protocol development.

MethodTemperatureTimeYieldPurity (LC-MS)
Thermal Reflux 78°C (Oil Bath)6 Hours62%89%
Microwave (This Protocol) 120°C15 Mins91% 98%
Quality Control: Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 203.24 g/mol .[3]

  • MS (ESI+): [M+H]+ = 204.2.

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       11.50 (br s, 1H, Pyrazole-NH) - Chemical shift varies with concentration.
      
    • 
       7.35 (t, 1H, Ar-H)
      
    • 
       7.10 - 7.05 (m, 2H, Ar-H)
      
    • 
       6.90 (d, 1H, Ar-H)
      
    • 
       4.60 (br s, 2H, -NH2)
      
    • 
       3.80 (s, 3H, -OCH3)
      
    • 
       2.05 (s, 3H, -CH3)
      

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Concentrate the reaction mixture by 50% on a rotovap before cooling. Add water to force precipitation.
Pressure Error Vial overfilled or temp too high.Ensure volume is <2/3 of vial capacity. Reduce temp to 110°C and extend time to 20 min.
Dark/Oily Product Thermal degradation / Oxidation.Purge the vial with Nitrogen before sealing. Ensure hydrazine is not old/degraded.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Aggarwal, R., & Kumar, V. (2018). Microwave-Assisted Synthesis of 5-Aminopyrazoles. In Green Synthetic Approaches for Biologically Relevant Heterocycles.

  • Frizzo, C. P., et al. (2009). Microwave-assisted synthesis of 3-amino-5-trifluoromethyl-1H-pyrazoles. Tetrahedron Letters, 50(26), 3632-3635.

  • BenchChem. (2025).

    
    -Keto Esters: Application Notes. 
    

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine synthesis

Ticket #: PYR-SYN-405-METH Subject: Optimization of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Synthesis Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-SYN-405-METH Subject: Optimization of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Synthesis Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

You are encountering yield limitations in the synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine . This scaffold is a critical intermediate for p38 MAPK inhibitors (e.g., Doramapimod analogs).

The synthesis relies on the construction of a


-ketonitrile  intermediate followed by cyclization with hydrazine.[1] Experience indicates that yield loss rarely occurs in the final cyclization but rather accumulates during the formation of the unstable 

-ketonitrile precursor or during the purification of the highly polar aminopyrazole.

This guide provides a self-validating protocol, critical process parameters (CPPs), and a troubleshooting decision tree to restore your yields to >75%.

Part 1: The Chemistry Engine (Validated Protocol)

The most robust route utilizes the Claisen-type condensation of an ester with propionitrile, followed by cyclization. Avoid using acid chlorides with propionitrile directly if possible, as the high reactivity often leads to di-acylated side products.

Step 1: The "Hidden" Yield Killer (Intermediate Synthesis)

Reaction: Methyl 3-methoxybenzoate + Propionitrile


 3-(3-methoxyphenyl)-2-methyl-3-oxopropanenitrile
ParameterSpecificationWhy it matters?
Reagent A Methyl 3-methoxybenzoate (1.0 eq)Esters are preferred over acid chlorides to prevent polymerization.
Reagent B Propionitrile (1.2 eq)Acts as the nucleophile. Excess drives equilibrium.
Base NaH (60% in oil) or NaOtBu (1.5 eq)Critical: Must be strong enough to deprotonate the

-carbon of propionitrile (

).
Solvent Toluene or THF (Anhydrous)Toluene allows for higher reflux temps to drive the sluggish condensation.
Temperature 80°C - 100°CPropionitrile is sterically hindered compared to acetonitrile; heat is required.

Protocol:

  • Suspend NaH (1.5 eq) in dry Toluene.

  • Add Propionitrile (1.2 eq) followed by the ester (1.0 eq) dropwise at 60°C.

  • Crucial Step: Slowly raise temperature to 90°C. Evolution of

    
     gas or methanol indicates initiation.
    
  • Stir for 4-6 hours. The mixture should become a thick slurry (the enolate salt).

  • Quench: Cool to 0°C. Quench with water. The product is in the aqueous phase as a salt.[2] Wash organic phase with ether (discard organics). Acidify aqueous phase to pH 4-5 to precipitate the

    
    -ketonitrile.
    
Step 2: The Cyclization (Ring Closure)

Reaction:


-Ketonitrile + Hydrazine Hydrate 

Aminopyrazole

Protocol:

  • Dissolve the crude

    
    -ketonitrile in Ethanol (5 mL/g).
    
  • Add Hydrazine Hydrate (80%) (1.2 eq).

  • Reflux for 3-5 hours.

  • Monitoring: TLC (10% MeOH in DCM). Look for the disappearance of the nitrile spot.[3]

Part 2: Visualization of the Pathway

The following diagram illustrates the reaction flow and the specific points where "yield leakage" occurs.

ReactionPathway Start Methyl 3-methoxybenzoate + Propionitrile Base Base (NaH/NaOtBu) Solvent: Toluene Start->Base Activation Intermed_Salt Enolate Salt (Insoluble Slurry) Base->Intermed_Salt Condensation (Yield Risk: Moisture) Intermed_Free 3-oxo-2-methyl-3- (3-methoxyphenyl)propanenitrile Intermed_Salt->Intermed_Free Acidic Workup (pH 5) Intermed_Free->Intermed_Free Tautomerization (Equilibrium) Cyclization Hydrazine Hydrate Reflux EtOH Intermed_Free->Cyclization + N2H4 Product Target Aminopyrazole (Precipitate) Cyclization->Product Ring Closure

Caption: Figure 1. Synthesis workflow highlighting the enolate salt formation as the critical stability point.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I see starting material remaining in Step 1, even after reflux."
  • Root Cause: The deprotonation of propionitrile is difficult. If your NaH is old (absorbed moisture), it acts as NaOH, which hydrolyzes your ester to the benzoic acid instead of condensing it.

  • Diagnostic: Check if 3-methoxybenzoic acid is present in the aqueous workup.

  • Resolution:

    • Use fresh NaH or switch to NaOtBu (Sodium tert-butoxide) in THF.

    • Add a catalytic amount (5%) of Ethanol to the NaH/Toluene mixture to generate highly active NaOEt in situ.

Issue 2: "The intermediate is an oil that won't crystallize."
  • Root Cause: The

    
    -methyl group (from propionitrile) introduces chirality and disrupts crystal packing compared to the simpler benzoylacetonitrile.
    
  • Resolution: Do not attempt to crystallize the

    
    -ketonitrile. It is unstable.
    
    • Protocol: Extract the acidified intermediate into DCM, dry over

      
      , evaporate to an oil, and immediately  proceed to the hydrazine step.
      
Issue 3: "My final product yield is low, and the solid is sticky/colored."
  • Root Cause: Aminopyrazoles are notorious for trapping impurities. The "stickiness" is often unreacted hydrazine or azine byproducts.

  • Resolution (Purification Protocol):

    • Acid/Base Wash: Dissolve the crude pyrazole in 1M HCl (Product dissolves; non-basic impurities do not). Filter.

    • Neutralize filtrate with

      
       to precipitate the pure amine.
      
    • Recrystallization: If still colored, recrystallize from Toluene (slow cooling) or Ethanol/Water (1:3) .

Issue 4: "I suspect regioselectivity issues."
  • Scientific Context: With hydrazine, 3-amino and 5-amino pyrazoles are tautomers (identical in solution unless N-alkylated). However, if you use methylhydrazine, you will get regioisomers.

  • Confirmation: For

    
     pyrazoles (using hydrazine hydrate), there is no regioselectivity issue. The product exists in tautomeric equilibrium.
    

Part 4: Logic Tree for Low Yields

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Low Overall Yield (<40%) Check_Intermed Did Intermediate Precipitate on Acidification? Start->Check_Intermed Yes Yes Check_Intermed->Yes Step 1 OK No No (Oily/Emulsion) Check_Intermed->No Step 1 Failed Check_Intermed_TLC TLC of Intermediate: Single Spot? Yes->Check_Intermed_TLC Hydrolysis Ester Hydrolysis Occurred. Check Anhydrous Conditions. No->Hydrolysis Acidic pH Hydrazine_Qual Check Hydrazine Quality (Is it old?) Check_Intermed_TLC->Hydrazine_Qual Clean Intermediate Purification Product lost on Silica. Use Acid/Base Extraction. Check_Intermed_TLC->Purification Dirty Intermediate

Caption: Figure 2. Diagnostic logic for isolating the yield-limiting step.

References

  • Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." (Review of

    
    -ketonitrile condensation methods).
    
  • Organic Syntheses. "3(5)-Aminopyrazole.

  • National Institutes of Health (PMC). "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation." (Specific application of methoxy-phenyl pyrazole synthesis).

  • BenchChem Support. "Refining Purification Methods for Aminopyrazoles." (Techniques for handling polar aminopyrazoles).

Sources

Optimization

Technical Support Center: A-Z Solubility Guide for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Welcome to the dedicated technical support center for resolving aqueous solubility challenges with 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for resolving aqueous solubility challenges with 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting protocols and scientific rationale to ensure successful experimental outcomes.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine that influence its solubility.

  • Structure: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Key Structural Features:

    • Basic Amine Group (-NH₂): This group is expected to be the primary site of protonation, making the molecule's solubility highly dependent on pH.

    • Pyrazole Core: A five-membered aromatic heterocycle that can participate in hydrogen bonding.

    • Methoxy-phenyl and Methyl Groups: These non-polar moieties contribute to the molecule's hydrophobicity, which can lead to low aqueous solubility.

  • Predicted pKa: The primary amine group suggests a pKa in the range of 3-5. This indicates that the compound will be more soluble in acidic conditions (pH < pKa) where it can form a more soluble salt.

  • Predicted log P: The presence of the methoxy-phenyl and methyl groups suggests a moderately lipophilic character, likely with a log P value between 2 and 4. A higher log P correlates with lower aqueous solubility.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and provides initial guidance for working with 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

1. Why is my compound not dissolving in aqueous buffer?

The limited aqueous solubility of this pyrazole derivative is likely due to the combined effects of its crystalline structure and the hydrophobic methoxy-phenyl and methyl groups. Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can make it difficult for water molecules to solvate the compound.[3]

2. I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?

This is a common issue when the final concentration of the organic solvent in the aqueous medium is not sufficient to maintain the solubility of the compound. It is crucial to first determine the maximum percentage of the organic co-solvent that is compatible with your experimental system (e.g., cell-based assay). Then, you can explore the solubility of your compound in various concentrations of that co-solvent in your aqueous buffer.

3. How does pH affect the solubility of this compound?

Due to the presence of a basic amine group, the solubility of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is expected to be significantly higher at a lower pH. In acidic conditions, the amine group becomes protonated, forming a more soluble salt. The relationship between pH, pKa, and solubility can be understood through the Henderson-Hasselbalch equation.[4][5][6]

4. Can I heat the solution to improve solubility?

Increasing the temperature can enhance the solubility of many compounds. However, this should be done with caution as excessive heat can lead to degradation of the compound. It is advisable to first assess the thermal stability of the compound before using heat for solubilization.

III. Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to resolving solubility issues with 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

Solubility_Workflow start Start: Compound Insoluble in Aqueous Media ph_adjustment Strategy 1: pH Adjustment start->ph_adjustment cosolvency Strategy 2: Co-solvency ph_adjustment->cosolvency Insoluble/Precipitates success Success: Compound Solubilized ph_adjustment->success Soluble? cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvency->cyclodextrin Insoluble/Precipitates cosolvency->success Soluble? cyclodextrin->success Soluble? failure Consult Further/Advanced Formulation cyclodextrin->failure Insoluble/Precipitates

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

IV. Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

Principle: For a weakly basic compound like 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, decreasing the pH of the aqueous medium below its pKa will lead to the formation of a protonated, more soluble salt.[7][][9]

Materials:

  • 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bars

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of aqueous buffers with different pH values (e.g., 2, 4, 6, and 7.4).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, allow the samples to stand to let any undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

pHExpected SolubilityRationale
2.0HighSignificantly below the predicted pKa, ensuring the compound is predominantly in its protonated, soluble form.
4.0Moderate to HighNear the predicted pKa, a significant portion of the compound will be protonated.
6.0LowAbove the predicted pKa, the compound will be mostly in its less soluble, neutral form.
7.4Very LowAt physiological pH, the compound is expected to be largely in its neutral, poorly soluble form.
Protocol 2: Co-solvent Systems for Enhanced Solubility

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or poorly water-soluble compounds.[10][11][12][13][14]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Procedure:

  • Prepare stock solutions of the compound in a suitable organic solvent in which it is highly soluble (e.g., 100% DMSO).

  • Prepare a series of co-solvent/aqueous buffer mixtures with varying concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Visually inspect for any precipitation immediately and after a period of incubation (e.g., 24 hours) at the desired experimental temperature.

  • If no precipitation is observed, this co-solvent concentration is suitable for your experiment.

  • If precipitation occurs, either increase the co-solvent concentration (if experimentally permissible) or decrease the final compound concentration.

Co-solventTypical Concentration Range for Cell-based AssaysNotes
DMSO< 0.5% v/vCan have cytotoxic effects at higher concentrations.
Ethanol< 1% v/vCan affect protein structure and enzyme activity.
PEG 4001-5% v/vGenerally well-tolerated in many biological systems.
Propylene Glycol1-5% v/vSimilar to PEG 400 in terms of biocompatibility.
Protocol 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our pyrazole derivative, forming inclusion complexes that have significantly improved aqueous solubility.[15][16][17][18]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Compound Poorly Soluble Compound (Hydrophobic) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->Cyclodextrin Encapsulation Water Aqueous Medium Complex Soluble Inclusion Complex Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare a series of aqueous solutions containing different concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibrate the samples by stirring at a constant temperature for 24-48 hours.

  • Filter the samples through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate.

  • Plot the solubility as a function of cyclodextrin concentration to determine the effectiveness of the cyclodextrin.

V. Preparing Stock Solutions

For accurate and reproducible experiments, proper preparation of stock solutions is essential.[19]

  • Select a suitable solvent: Choose a solvent in which the compound is highly soluble (e.g., DMSO, DMF, or ethanol).

  • Calculate the required mass: Based on the desired concentration and volume of the stock solution, calculate the mass of the compound needed.

  • Weigh the compound accurately: Use a calibrated analytical balance.

  • Dissolve the compound: Add the solvent to the weighed compound and ensure complete dissolution. Gentle warming or sonication may be used if necessary, provided the compound is thermally stable.

  • Store the stock solution appropriately: Store in a tightly sealed container at the recommended temperature (typically -20°C or -80°C) to prevent solvent evaporation and degradation.

VI. References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Jain, N., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.

  • Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK, 3(4), 359-362.

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Ghanavati, M. A., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery.

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • IEEE Xplore. (2022). Prediction of Aqueous Solubility of Drug Molecules by Embedding Spatial Conformers Using Graph Neural Networks. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Retrieved from [Link]

  • ADMET & DMPK. (n.d.). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound. Retrieved from

  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Croatian Chemica Acta. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa of pyrazoleamides and ester in water. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • Crystal Growth & Design. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • YouTube. (2022). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Chromatography Forum. (2006). Organic pH modifier. Retrieved from [Link]

  • YouTube. (2022). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Acadecraft. (n.d.). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • PubMed Central. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]

  • PubMed Central. (n.d.). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in pyrazole ring formation

Topic: Troubleshooting Cyclization Failures in Pyrazole Ring Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Ticket Priority: High Welcome to the Heterocycle Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Pyrazole Ring Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Ticket Priority: High

Welcome to the Heterocycle Synthesis Support Hub

Current Status: You are likely experiencing one of three critical failures:

  • The Stall: Your LCMS shows the mass of the intermediate hydrazone (

    
     relative to product), but the ring won't close.
    
  • The Isomer Mess: You have a 1:1 mixture of regioisomers (N1-substituted) that are inseparable by flash chromatography.

  • The Saturation Trap: You isolated a product, but the NMR shows

    
     protons—you made a pyrazoline, not a pyrazole.
    

This guide moves beyond standard textbook mechanisms to address the physical organic realities causing these failures.

Module 1: The Knorr Synthesis (1,3-Dicarbonyls + Hydrazines)

The Knorr synthesis is the workhorse of pyrazole formation, but it is deceptively simple. It relies on a delicate balance of pH to drive two distinct steps: Imine formation (Step 1) and Cyclization/Dehydration (Step 2).

The Core Failure: The Hydrazone Stall

If your reaction stops at the hydrazone intermediate, your system lacks the thermodynamic driver to eliminate water.

Troubleshooting Protocol: The "Acid-Kick" Method

  • Symptom: LCMS shows a peak at

    
    .
    
  • Root Cause: The medium is too neutral. Step 2 (cyclization) is acid-catalyzed.

  • Solution:

    • Switch solvent to Ethanol or Acetic Acid .

    • If using EtOH, add 5-10 mol% HCl or p-TsOH .

    • Critical: If the reaction is reversible, you must remove water. Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å).

Visualizing the Stall Point

KnorrMechanism Start 1,3-Diketone + Hydrazine Step1 Hemiaminal Formation Start->Step1 Intermed Hydrazone Intermediate (THE STALL POINT) Step1->Intermed -H2O Intermed->Start Hydrolysis (if wet) Step2 Intramolecular Nucleophilic Attack Intermed->Step2 Requires Acid (H+) Step3 Dehydration (-H2O) Step2->Step3 Product Aromatic Pyrazole Step3->Product Aromatization

Figure 1: The Knorr Mechanism showing the critical "Stall Point" at the hydrazone stage. Without acid catalysis or water removal, the intermediate may hydrolyze back to starting materials.

Module 2: Regioselectivity (The N1-Substituted Problem)

When using substituted hydrazines (


) and unsymmetrical 1,3-diketones, you often get a mixture of 1,3- and 1,5-isomers.

The Rule of Thumb: The most nucleophilic nitrogen (usually the


 furthest from the electron-withdrawing group) attacks the most electrophilic carbonyl.
Data Table: Controlling Regiochemistry
FactorConditionEffect on Selectivity
Sterics Bulky R-group on Hydrazine (

-Bu, Ph)
Favors attack at the less hindered carbonyl (formation of 1,3-isomer).
Solvent Fluorinated Alcohols (HFIP, TFE)High Impact. Hydrogen bonding activates the carbonyls differentially, often enhancing selectivity for the 1,3-isomer [1].
pH Acidic vs. BasicBasic: Enhances hydrazine nucleophilicity (steric control). Acidic: Protonates hydrazine (electronic control).
Surrogates Enaminones (

-unsaturated ketones)
Best Solution. Replaces one carbonyl with an alkene/amine, creating a massive electronic difference. Forces single isomer formation [2].
Protocol: Enaminone Surrogate Strategy

If you cannot separate isomers, stop using 1,3-diketones. Synthesize the enaminone instead.

  • Step 1: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (neat or in toluene).

    • Result: Formation of an enaminone intermediate.

  • Step 2: Treat the crude enaminone with your hydrazine in Ethanol.

    • Result: Exclusive formation of the 1,3-disubstituted pyrazole due to the distinct reactivity of the carbonyl vs. the enamine carbon.

Module 3: The Pyrazoline Trap (Oxidation Failures)

Sometimes the ring closes, but the compound fails to aromatize, leaving you with a pyrazoline (dihydro-pyrazole). This is common when using


-unsaturated ketones.

Diagnostic:

  • NMR: Look for an ABX system (three coupled protons on the ring) around 3.0–5.0 ppm.

  • Color: Pyrazolines are often fluorescent (blue/green under UV); Pyrazoles are typically UV-active but not fluorescent.

Troubleshooting Logic: Oxidation Protocol

OxidationLogic Start Pyrazoline Isolated (Non-aromatic) CheckSub Are there sensitive functional groups? Start->CheckSub Sensitive Yes (e.g., Alkenes, Aldehydes) CheckSub->Sensitive Robust No (Standard) CheckSub->Robust Method1 Method A: MnO2 (10-20 eq.) in DCM Reflux Sensitive->Method1 Method2 Method B: DDQ (1.1 eq.) in Dioxane Room Temp Robust->Method2 Method3 Method C: Iodine (I2) (1.0 eq.) + K2CO3 in THF Robust->Method3

Figure 2: Decision tree for selecting the correct oxidant to convert pyrazolines to pyrazoles.

Standard Operating Procedure (DDQ Method):

  • Dissolve pyrazoline (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) dropwise at 0°C.

  • Warm to RT and stir for 1–3 hours.

  • Workup: Filter through a celite pad to remove the reduced hydroquinone byproduct. Wash with saturated

    
     to remove residual acid.
    
Module 4: Advanced Troubleshooting (FAQs)

Q1: My reaction turns black and yields tar. What is happening? A: You are likely experiencing polymerization or azine formation .

  • Azine Formation: One hydrazine molecule reacts with two diketone molecules.[1]

  • Fix: Ensure Hydrazine is in excess (1.2 to 1.5 equiv). Add the diketone slowly to the hydrazine solution (inverse addition) to keep the hydrazine concentration high relative to the electrophile.

Q2: I need a 1,3,4-trisubstituted pyrazole, but the Knorr synthesis is failing due to sterics. A: Switch to 1,3-Dipolar Cycloaddition .

  • React a Diazo compound (dipole) with an Alkyne (dipolarophile).

  • Note: This often requires Copper(I) catalysis (Click Chemistry conditions) or thermal activation if the alkyne is electron-deficient.

Q3: Can I do this in water? A: Yes. On-water synthesis is often faster due to the hydrophobic effect.

  • Protocol: Mix diketone and hydrazine in water. If reactants are insoluble, vigorous stirring creates an emulsion. The product often precipitates out pure [3].

References
  • Tang, M., et al. (2019). "Hexafluoroisopropanol-Promoted Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Enaminones." Chemistry – A European Journal.

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave-assisted chemistry: Synthesis of heterocycles." Accounts of Chemical Research.

  • Li, X., et al. (2012). "Iodine-mediated oxidative aromatization of pyrazolines." Tetrahedron Letters.

Sources

Optimization

Degradation products of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine under UV light

Technical Support Center: Photostability & Degradation Profiling Subject: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5)[1] Welcome to the Technical Support Center From: Dr. Aris Thorne, Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability & Degradation Profiling Subject: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5)[1]

Welcome to the Technical Support Center

From: Dr. Aris Thorne, Senior Application Scientist Re: Photostability Profiling and Degradation Troubleshooting

Hello. You are likely accessing this guide because you are observing unexpected peaks in your chromatograms after subjecting 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (hereafter referred to as CMPD-203 ) to light exposure.

As this compound is a specialized intermediate often used in kinase inhibitor synthesis (e.g., p38 MAPK or Src family scaffolds), specific public degradation literature is sparse. However, based on the aminopyrazole and anisole (methoxy-phenyl) pharmacophores, we can predict its degradation behavior with high confidence.

This guide addresses the UV-induced degradation products , analytical separation strategies , and structural elucidation of the degradants.

Part 1: Predicted Degradation Profile (The "What")

When CMPD-203 is exposed to UV light (specifically under ICH Q1B conditions: >200 Wh/m² UV), it undergoes photo-oxidation and radical-mediated rearrangement.

Baseline Data:

  • Formula: C₁₁H₁₃N₃O[1]

  • Molecular Weight: 203.24 Da[1][2]

  • Monoisotopic Mass: 203.10[3][4]

  • Parent Ion [M+H]⁺: 204.11[3][4]

Summary of Likely Degradants
Degradant IDModificationMechanismMass Shift (Δ)Observed [M+H]⁺Polarity Shift (RT)
DP-1 N-Oxidation Photo-oxidation of the primary amine or pyrazole nitrogen.+16 Da220.11 Elutes Earlier (More Polar)
DP-2 Ring Hydroxylation Radical attack on the electron-rich phenyl ring (ortho/para to methoxy).+16 Da220.11 Elutes Earlier (More Polar)
DP-3 O-Demethylation Radical cleavage of the methyl ether bond.-14 Da190.09 Elutes Earlier (Phenolic -OH)
DP-4 Photo-Dimerization Azo-coupling via the primary amine (

).
2M - 2H405.20 Elutes Later (Hydrophobic)
DP-5 Formyl Derivative Oxidation of the 4-methyl group (rare, requires high energy).+14 Da218.09 Variable

Part 2: Degradation Pathways Visualization

The following diagram illustrates the mechanistic flow of degradation for CMPD-203.

DegradationPathway cluster_oxidative Oxidative Stress Pathway Parent Parent: CMPD-203 (MW 203.24) UV_Light UV Excitation (300-400 nm) Radical Formation Parent->UV_Light NOxide DP-1: N-Oxide (+16 Da) Site: Exocyclic Amine UV_Light->NOxide Photo-oxidation Hydroxyl DP-2: Phenyl Hydroxylation (+16 Da) Site: Ortho/Para to OMe UV_Light->Hydroxyl ROS Attack Demethyl DP-3: O-Demethylation (-14 Da) Site: Methoxy Group UV_Light->Demethyl Radical Cleavage Dimer DP-4: Azo Dimer (2M-2H) Site: Amine Coupling UV_Light->Dimer Coupling

Figure 1: Predicted photodegradation pathways of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine under UV irradiation.

Part 3: Troubleshooting & FAQs

Q1: I see two peaks with +16 Da mass shift (m/z 220.1). How do I distinguish between the N-Oxide and the Hydroxylated product?

The Issue: Both N-oxidation (DP-1) and Ring Hydroxylation (DP-2) result in a net addition of one oxygen atom (+15.9949 Da). They often co-elute or elute closely in reverse-phase chromatography.

The Solution: Use MS/MS fragmentation patterns.

  • Isolate the m/z 220.1 precursor.

  • Apply Collision Induced Dissociation (CID).

  • Analyze the Neutral Loss:

    • N-Oxides (DP-1): Typically show a characteristic loss of 16 Da (Oxygen radical) or 17 Da (-OH) . The N-O bond is thermally and energetically labile.

    • Hydroxylated Rings (DP-2): Phenols are stable. They will NOT lose 16 Da. Instead, they will lose 18 Da (H₂O) or 28 Da (CO) , or show fragmentation of the pyrazole core while retaining the +16 modification on the phenyl fragment.

Protocol:

Run a Product Ion Scan on m/z 220.1. If the dominant fragment is m/z 204.1 (M+H - 16), confirm as N-Oxide.

Q2: The parent peak is tailing significantly in my HPLC method after UV exposure. Why?

The Issue: Aminopyrazoles are basic. Under UV light, degradation products like phenols (from demethylation) or carboxylic acids (from methyl oxidation) can alter the local pH or interact with silanols on the column, causing peak broadening.

The Solution: Adjust the Mobile Phase pH.

  • Current Setup: If you are using Formic Acid (pH ~2.7), the basic pyrazole is protonated (good shape), but acidic degradants may be suppressed.

  • Recommended Action: Switch to a high pH method if your column (e.g., Waters XBridge or Agilent Zorbax Extend) supports it.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

    • Rationale: At pH 10, the pyrazole is neutral, and phenolic degradants are ionized (deprotonated). This maximizes selectivity and often separates the "fluffy" oxidative degradants from the parent.

Q3: I am observing a mass at m/z 405.2. Is this a sample preparation artifact?

The Issue: You suspect the peak is a cluster or adduct, not a real degradant.

The Diagnosis:

  • Check the isotope pattern. A cluster of [2M+H]⁺ would be m/z 407.2.

  • If the mass is 405.2 , it corresponds to [2M - 2H + H]⁺ . This indicates a covalent bond formation with the loss of two hydrogens (dehydrogenative coupling).

The Mechanism: Primary aromatic amines (like the 3-amino group on the pyrazole) are prone to forming azo linkages (


) or hydrazine bridges  under UV light, especially in concentrated solutions.
  • Mitigation: Repeat the stress test at a 10x lower concentration . Second-order reactions (dimerization) will decrease significantly in rate, whereas first-order reactions (oxidation) will remain constant relative to the parent.

Part 4: Analytical Workflow for Identification

Use this decision tree to classify your unknown peaks.

DecisionTree Start Unknown Peak Detected MassShift Check Mass Shift (Δ) Start->MassShift Plus16 +16 Da (m/z 220.1) MassShift->Plus16 Minus14 -14 Da (m/z 190.1) MassShift->Minus14 PlusLarge +201 Da (m/z 405.2) MassShift->PlusLarge MS2_Check Run MS/MS Plus16->MS2_Check Res_Demethyl O-Demethylation Minus14->Res_Demethyl Res_Dimer Azo Dimer PlusLarge->Res_Dimer Loss16 Loss of 16 Da? MS2_Check->Loss16 Res_NOxide N-Oxide Loss16->Res_NOxide Yes Res_Hydroxyl Hydroxylation Loss16->Res_Hydroxyl No (-H2O/-CO)

Figure 2: LC-MS Decision Tree for identifying CMPD-203 photodegradants.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[5] Link

  • Ma, S., & Chowdhury, S. K. (2011). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[6][7][8] Drug Metabolism and Disposition. Link

  • Menendez, J. C., et al. (2009). Recent developments in aminopyrazole chemistry.[9] Arkivoc.[9] Link

  • Singh, S., et al. (2013). Photostability testing of drugs and drug products: Chemistry, analysis, and regulation.[10] TrAC Trends in Analytical Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Executive Summary: The Hygroscopicity Mechanism The molecule 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (henceforth 5-MMP ) presents a classic challenge in heterocyclic chemistry. Its hygroscopicity is not random...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopicity Mechanism

The molecule 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (henceforth 5-MMP ) presents a classic challenge in heterocyclic chemistry. Its hygroscopicity is not random; it is a direct consequence of its hydrogen-bonding capacity.

  • The Donor-Acceptor Trap: The aminopyrazole motif contains both a primary amine (

    
    ) and a pyrazole ring nitrogen (
    
    
    
    ). These act as aggressive hydrogen bond donors and acceptors.
  • Lattice Energy vs. Hydration Energy: In its amorphous or metastable crystalline states, the energy gain from binding atmospheric water (hydration) exceeds the lattice energy holding the solid together.

  • The Methoxy Factor: While the methyl group adds some lipophilicity, the methoxy group on the phenyl ring increases polarity and electron density, potentially stabilizing water bridges in the crystal lattice.

This guide provides a tiered approach: Immediate Handling (saving your current sample) and Solid-State Engineering (preventing the issue in future batches).

Module 1: Immediate Handling & Recovery

Use this module if your current sample has agglomerated, turned into a gum, or is difficult to weigh.

Protocol A: The "Dry-Down" Recovery

If 5-MMP has absorbed moisture, heating it alone may cause degradation (oxidation or hydrolysis). You must lower the partial pressure of water without excessive thermal stress.

  • Equipment: Vacuum oven or Desiccator with vacuum line.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred for amines; Silica gel is often insufficient for recovering gums.
    
  • Procedure:

    • Place the open vial in a vacuum chamber containing a tray of

      
      .
      
    • Apply vacuum (< 10 mbar).

    • Temperature Ramp: Start at 25°C for 4 hours (remove surface water). Ramp to 40-45°C for 12 hours.

    • Caution: Do not exceed 60°C rapidly; wet amine salts can melt/degrade at lower temperatures than their dry counterparts.

Protocol B: Weighing & Transfer

Problem: The static charge of the dry powder combined with rapid moisture uptake causes weighing errors. Solution:

  • Equilibrate: Allow the sample container to reach room temperature before opening to prevent condensation.

  • Inert Gas: Flush the headspace with Argon or Nitrogen immediately after opening.

  • Speed: Use a pre-tared vessel. Do not add/remove small amounts repeatedly.

Module 2: Solid-State Engineering (The Permanent Fix)

Use this module to modify the chemical form for long-term stability.

The most effective way to eliminate hygroscopicity is to disrupt the water-binding capability by locking the amine into a salt lattice with a high packing efficiency.

The Counter-Ion Selection Strategy

Avoid small, high-charge-density counter-ions (like Chloride) if the HCl salt proves hygroscopic. Instead, utilize Large Lipophilic Anions . These "grease" the crystal lattice, excluding water molecules.

Counter-IonRisk ProfileRecommendationMechanism
Hydrochloride (HCl) HighAvoid (unless proven stable)Small anion often leaves voids for water (channel hydrates).
Mesylate MediumTest Good solubility, but can be hygroscopic.
Tosylate LowHighly Recommended Aromatic ring adds lipophilicity; promotes tight pi-stacking.
Fumarate (1:1) LowHighly Recommended H-bond networking often creates high-melting, non-hygroscopic solids.
Succinate LowRecommended Similar to fumarate but more flexible; good for crystallizing difficult amines.
Visualization: Salt Selection Decision Matrix

The following diagram outlines the logical flow for stabilizing 5-MMP based on your lab's capabilities.

SaltSelection Start Start: 5-MMP Free Base (Hygroscopic) Screen1 Screen 1: Inorganic Salts (HCl, H2SO4) Start->Screen1 Check1 Is it Hygroscopic? (DVS > 2% uptake) Screen1->Check1 Screen2 Screen 2: Lipophilic Organic Salts (Tosylate, Napsylate) Check1->Screen2 Yes (Unstable) Final Develop Crystallization Process Check1->Final No (Stable) Check2 Is it Hygroscopic? Screen2->Check2 Screen3 Screen 3: Co-Crystal Formers (Nicotinamide, Saccharin) Check2->Screen3 Yes (Unstable) Check2->Final No (Stable) Screen3->Final

Figure 1: Decision matrix for selecting a stable solid form. Priority is given to lipophilic organic salts when inorganic salts fail.

Module 3: Process Engineering & Recrystallization

Amorphous solids are significantly more hygroscopic than crystalline solids. You must ensure your isolation process yields a crystalline product.

Troubleshooting the "Oiling Out" Phenomenon

Aminopyrazoles often "oil out" (separate as a liquid) during recrystallization, which leads to amorphous, hygroscopic gums upon drying.

The Anti-Solvent Protocol (Controlled Crystallization):

  • Dissolution: Dissolve 5-MMP (or its salt) in the minimum amount of a polar solvent (Methanol or Ethanol) at 50°C.

  • Seeding: Cool to room temperature. If no crystals appear, add a single seed crystal of the pure material (if available) or scratch the glass.

  • Anti-Solvent Addition: Slowly add a non-polar solvent (Ethyl Acetate or MTBE) dropwise.

    • Critical Step: Stop adding when a faint turbidity persists.[1]

  • Aging: Stir slowly for 4-12 hours. Do not rush this. Slow crystal growth excludes water and impurities.

  • Filtration: Filter and wash with the anti-solvent (not the polar solvent).

Quantitative Verification: Dynamic Vapor Sorption (DVS)

Do not rely on visual inspection. If you have access to a DVS instrument:

  • Target: Mass change < 0.5% at 80% Relative Humidity (25°C).

  • Hysteresis: A large gap between adsorption and desorption curves indicates hydrate formation (water becoming part of the crystal).

Frequently Asked Questions (FAQ)

Q1: Can I just store the compound in solution to avoid hygroscopicity? A: It is risky. Aminopyrazoles can undergo oxidative degradation or slow hydrolysis in solution over time. If you must, store as a concentrated stock in anhydrous DMSO or Ethanol at -20°C, sealed under Argon.

Q2: I synthesized the HCl salt, but it turned into a puddle on the balance. Why? A: You likely formed a deliquescent salt. The lattice energy of the HCl salt was insufficient to resist the hydration energy. The HCl salt might also be amorphous if precipitated too quickly. Switch to a Tosylate or Fumarate salt (see Module 2).

Q3: Does the "2H" in the name matter for stability? A: Yes. Pyrazoles exist as tautomers (


 vs 

). In the solid state, the molecule will adopt the tautomer that allows the most stable hydrogen bonding network. Salt formation locks the molecule into a specific ionic form, often eliminating tautomeric shifting and improving stability.

References

  • Hygroscopicity of Pharmaceutical Solids: Reutzel-Edens, S. M., & Newman, A. W. (2006).[2] Physical Characterization of Hygroscopicity in Pharmaceutical Solids. In Solid-State Characterization of Pharmaceuticals.

    • Relevance: Defines mechanisms of moisture uptake and amorphous vs. crystalline stability.[2][3]

  • Salt Selection Strategies: Kumar, L., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[4]

    • Relevance: Provides the hierarchy of counter-ions (lipophilic vs. hydrophilic) for stabilizing amines.
  • Amorphous vs. Crystalline Stability: Hancock, B. C., & Zografi, G. (1997). Characteristics and Significance of the Amorphous State in Pharmaceutical Systems. Journal of Pharmaceutical Sciences.

    • Relevance: Explains why "oiling out" (amorphous formation) leads to drastic increases in hygroscopicity.
  • Aminopyrazole Chemistry: Fichez, J., et al. (2012).

    • Relevance: Details the tautomeric nature ( ) and reactivity of the aminopyrazole scaffold.

Sources

Optimization

Enhancing crystal growth for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine X-ray diffraction

This guide functions as a Tier 3 Technical Support resource for researchers attempting to crystallize 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (referred to herein as MMPMP ) for single-crystal X-ray diffraction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers attempting to crystallize 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (referred to herein as MMPMP ) for single-crystal X-ray diffraction (SC-XRD).

Ticket ID: XRD-PYR-005 Subject: Optimization of Crystal Growth for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Crystallography

Executive Summary: The Chemical Challenge

The molecule MMPMP presents a classic "push-pull" crystallization challenge. The 3-amino group and pyrazole ring are strong hydrogen bond donors/acceptors (polar), while the 3-methoxy-phenyl and 4-methyl groups introduce significant lipophilicity and steric bulk.

Primary Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation). Secondary Failure Mode: Micro-crystallinity (powders unsuitable for SC-XRD) due to rapid nucleation driven by the rigid phenyl-pyrazole bond.

Module 1: Solvent System Selection

Causality: You must balance the solvation of the lipophilic methoxy-phenyl tail with the polar pyrazole core. Single solvents often fail because they either dissolve the compound too well (no nucleation) or too poorly (immediate precipitation).

Recommended Binary Solvent Systems

We recommend Variable Polarity Mixtures to control supersaturation.

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Ratio (v/v)Mechanism of Action
Methanol (MeOH) Water 4:1 to 1:1H-Bond Driven: Water forces hydrophobic stacking of the phenyl rings, encouraging lattice formation.
Dichloromethane (DCM) Hexane / Pentane 1:2Van der Waals Driven: DCM solvates the whole molecule; Hexane slowly forces the polar amine/pyrazole core to aggregate.
Ethanol (EtOH) Toluene 1:1Pi-Stacking: Toluene promotes pi-pi interactions between phenyl rings, crucial for this specific derivative [1].
Acetonitrile (MeCN) Diisopropyl Ether 2:1Slow Evaporation: Excellent for avoiding solvates; MeCN evaporates slightly faster, gently increasing supersaturation.

Critical Note: Avoid pure Diethyl Ether. The high volatility causes rapid cooling at the surface, leading to amorphous crusts rather than diffraction-quality prisms.

Module 2: The "Oiling Out" Troubleshooting Guide

Context: Aminopyrazoles are notorious for separating as an oil rather than a crystal. This occurs when the Metastable Zone Width (MSZW) is crossed at a temperature above the crystal's melting point in that solvent mixture [2].

Interactive Troubleshooting Workflow

Visualizing the decision process for rescuing an oiled-out sample.

OilingOutFix Start Observation: Oily Droplets Form CheckTemp Is the solution hot? Start->CheckTemp Reheat Re-dissolve: Add more 'Good' Solvent Heat to near boiling CheckTemp->Reheat Yes ChangeSolvent Switch System: Use Higher BP Solvent (e.g., Toluene instead of DCM) CheckTemp->ChangeSolvent No (RT) Seed Add Seed Crystal (from crude powder) Reheat->Seed At Cloud Point CoolingRate Control Cooling Rate Seed->CoolingRate SlowCool Insulate Vial (Cotton wool) Cool to RT over 12h CoolingRate->SlowCool Trituration Scratch glass side induces nucleation SlowCool->Trituration If no crystals

Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out) in aminopyrazoles.

The "Two-Vial" Rescue Protocol: If oiling persists:

  • Dissolve the oil in a minimum amount of DMF (Dimethylformamide) .

  • Place this small open vial inside a larger jar containing Water or Methanol .

  • Seal the outer jar. The slow diffusion of water vapor into the DMF will force nucleation over 3-7 days.

Module 3: Advanced Vapor Diffusion Setup

For MMPMP, Vapor Diffusion is superior to evaporation because it minimizes surface crusting.

Protocol: The "Sitting Drop" Modification

Standard hanging drops often dry out too fast for organic small molecules. Use this modified sitting drop method.

  • Inner Chamber: Place 20 mg of MMPMP in a small GC vial (1.5 mL). Dissolve in 0.5 mL THF (Tetrahydrofuran) .

  • Outer Chamber: Use a 20 mL scintillation vial. Add 3 mL of Pentane .

  • Assembly: Place the open GC vial inside the scintillation vial. Cap the scintillation vial tightly.

  • Mechanism: Pentane (volatile anti-solvent) diffuses into the THF (non-volatile solvent).

  • Result: The solubility drops slowly and uniformly throughout the solution volume, promoting few, large crystals.

Module 4: Frequently Asked Questions (FAQ)

Q1: My crystals are extremely thin needles (hair-like). How do I get prisms? Answer: Needles indicate that growth is too fast in one dimension (likely along the H-bond stacking axis).

  • Fix: Add a "viscosity modifier." Add 5-10% DMSO or Ethylene Glycol to your solvent. This slows down molecular diffusion, preventing the rapid addition of molecules to the fast-growing face, forcing the crystal to grow in width [3].

Q2: The structure solves, but the R-factor is high (>10%). Why? Answer: Aminopyrazoles often suffer from Twinning or Disorder . The methoxy-phenyl ring can rotate, leading to conformational disorder.

  • Fix: Lower the data collection temperature to 100 K (liquid nitrogen stream). This "freezes" the rotation of the methoxy group and reduces thermal vibration parameters.

Q3: Is the amine group (NH2) or the pyrazole NH the primary donor? Answer: In the solid state, MMPMP likely forms a dimer or a catemer (chain) involving both. The pyrazole NH usually bonds to the pyrazole N of a neighbor, while the NH2 bonds to the methoxy oxygen or solvent [4].

  • Implication: If you cannot get crystals, try making a Co-Crystal . Add a stoichiometric amount of a carboxylic acid (e.g., Fumaric acid). The acid will protonate the pyrazole or H-bond to the amine, anchoring the structure.

Q4: Can I use HCl to make a salt crystal instead? Answer: Yes, but be cautious. Pyrazole salts are often hygroscopic. If you use HCl, crystallize from Isopropanol/Ethyl Acetate . Do not use water/methanol for the salt form, as it may dissolve too readily.

References

  • Adam, F. et al. (2013). "Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde." Acta Crystallographica Section E, NIH.

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Technical Whitepaper.

  • Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition. (General principle of viscosity control in organic crystal growth).
  • Lynch, D.E. et al. (1999). "Hydrogen bonding in pyrazoles." Journal of Heterocyclic Chemistry. (Establishes the N-H...N dimer motif as standard for this class).

Reference Data & Comparative Studies

Validation

Optimizing Structural Verification: A Comparative NMR Guide for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Solvent Selection, Tautomeric Resolution, and Signal Assignment[1] Executive Summary: The Analytical Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Solvent Selection, Tautomeric Resolution, and Signal Assignment[1]

Executive Summary: The Analytical Challenge

The compound 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine represents a critical scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors).[2] However, its characterization is frequently complicated by two factors:

  • Annular Tautomerism: The pyrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers, which can broaden signals or average chemical shifts depending on the solvent.

  • Exchangeable Protons: The presence of both a primary amine (–NH₂) and a pyrazole ring nitrogen (–NH) requires specific conditions to prevent signal loss due to rapid proton exchange.[1]

This guide compares the two industry-standard solvent systems—DMSO-d₆ and CDCl₃ —and establishes a validated protocol for unambiguous assignment.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of 30% of the molecule's proton signals (the exchangeable region).

Comparison Table: DMSO-d₆ vs. CDCl₃[2][3][4]
FeatureOption A: DMSO-d₆ (Recommended) Option B: CDCl₃ (Alternative)
Solubility Excellent. Dissolves the polar aminopyrazole core effectively.[2]Poor to Moderate. Often requires heating; risk of precipitation in the tube.
Tautomer Stabilization High. Strong hydrogen bonding stabilizes specific tautomers, sharpening signals.[1]Low. Rapid proton transfer often leads to significant line broadening.
Exchangeable Protons Visible. Slows exchange rate; –NH₂ and –NH usually appear as distinct broad singlets.Invisible/Broad. –NH₂ often merges with the baseline; Pyrazole –NH is rarely seen.
Water Peak Interference ~3.33 ppm (Usually distinct from signals).[1]~1.56 ppm (Can overlap with aliphatic impurities).
Resolution of Aromatics Good separation of the 3-methoxy phenyl pattern.[2]High resolution, but coupling constants may be obscured by broadening.[1]
Expert Insight: The Mechanism of Stabilization

In CDCl₃ , the pyrazole –NH proton undergoes rapid intermolecular exchange, often catalyzed by trace acid/water.[1] This causes the –NH signal to vanish and can broaden the adjacent –NH₂ signal.

In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor. It "locks" the exchangeable protons (S=O[1]···H–N), significantly slowing the exchange rate on the NMR time scale. This allows for the integration of the amine protons, providing a crucial check for molecular formula validation.[1]

Validated Experimental Protocol

To ensure reproducibility and high-quality spectral data, follow this self-validating workflow.

Sample Preparation[1][2][5]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (HOD peak at 3.33 ppm).[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1]

  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters[1][2]
  • Temperature: 298 K (25°C).[1] Note: If broadening persists, heat to 320 K to force fast exchange, though this will coalesce the NH signals.[1]

  • Scans (ns): Minimum 16 (for 400 MHz) or 8 (for 600 MHz).

  • Relaxation Delay (d1): Set to 1.0–2.0 seconds to ensure accurate integration of the aromatic protons.

Spectral Assignment & Interpretation[1][5][6][7][8]

The following data corresponds to the compound in DMSO-d₆ at 400 MHz.

The Assignment Logic

The molecule consists of three distinct "zones" for assignment:

  • Aliphatic Zone: The methyl group and methoxy group (high intensity singlets).[1]

  • Exchangeable Zone: The amine and pyrazole NH.

  • Aromatic Zone: The 3-substituted benzene ring pattern.[2]

Chemical Shift Table[1]
AssignmentShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Notes
Pyrazole –NH 11.8 – 12.2 br s1H-Highly variable; disappears with D₂O shake.[2]
Ar-H (C5) 7.32 t1H8.0Pseudo-triplet (overlap of dd).[2]
Ar-H (C2) 7.15 s (broad)1H-Isolated singlet-like; meta-coupling often unresolved.[2]
Ar-H (C6) 7.08 d1H7.8Ortho-coupling to H5.[2]
Ar-H (C4) 6.85 dd1H8.0, 2.2Ortho to H5, Meta to H2.
–NH₂ (Amine) 4.60 – 5.20 br s2H-Broad; position concentration-dependent.[2]
–OCH₃ 3.78 s3H-Distinct sharp singlet.[2]
Pyrazole –CH₃ 2.12 s3H-Distinct sharp singlet.[2]
Visualizing the Assignment Workflow

The following diagram illustrates the decision tree for assigning the aromatic region, which is the most complex part of the spectrum due to the 3-substituted benzene ring.

NMR_Assignment_Logic Start Aromatic Region (6.5 - 7.5 ppm) Count Count Protons (Integral = 4H) Start->Count Triplet Identify Triplet (t) ~7.3 ppm Count->Triplet Singlet Identify Singlet (s) ~7.15 ppm Count->Singlet Doublets Identify Doublets (d/dd) 6.8 - 7.1 ppm Count->Doublets H5_Assign Assign H5 (Meta to OMe) Triplet->H5_Assign H2_Assign Assign H2 (Isolated between substituents) Singlet->H2_Assign Shielding Check Shielding Effects Doublets->Shielding H4_Assign Assign H4 (Upfield ~6.85 ppm) Ortho to OMe (Shielded) Shielding->H4_Assign High Shielding H6_Assign Assign H6 (Downfield ~7.08 ppm) Para to OMe Shielding->H6_Assign Less Shielding

Figure 1: Logic flow for distinguishing the four aromatic protons of the 3-methoxyphenyl moiety based on multiplicity and electronic shielding effects.

Mechanistic Insight: Tautomerism

Understanding the tautomeric equilibrium is essential for explaining line broadening. The compound exists in equilibrium between the 1H-pyrazole and 2H-pyrazole forms.[2]

Tautomerism Taut1 1H-Tautomer (NH at pos 1) Equilibrium Fast Exchange (Broadens Signals) Taut1->Equilibrium Taut2 2H-Tautomer (NH at pos 2) Equilibrium->Taut2 Solvent DMSO-d6 (Stabilizes H-bonds) Solvent->Equilibrium Slows Exchange

Figure 2: The dynamic equilibrium between pyrazole tautomers. DMSO stabilizes these forms via hydrogen bonding, allowing for sharper observation of the NH signal compared to non-polar solvents.[1]

Technical Note: While the user request specifies the "2H" nomenclature, in solution, the proton is mobile. The "2H" form is often favored in the solid state or specific solvent interactions, but NMR observes the time-averaged environment unless the temperature is lowered significantly (< 250 K).[1]

References

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[4][5][3][6][7]

  • PubChem. (2025).[1] 5-Methoxy-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.

  • Filarowski, A., et al. (2004).[1] Tautomerism in Pyrazoles: A Combined NMR and X-ray Study. Journal of Molecular Structure. (Contextual grounding for aminopyrazole tautomerism).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for 3-methoxyphenyl coupling patterns).

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Introduction In the landscape of modern drug discovery and development, pyrazole derivatives represent a "biologically privileged" scaffold, forming the core of numerous approved drugs and bioactive compounds.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives represent a "biologically privileged" scaffold, forming the core of numerous approved drugs and bioactive compounds.[1][2] The specific compound, 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (Molecular Formula: C₁₁H₁₃N₃O, Molecular Weight: 203.24 g/mol ), combines this potent pyrazole core with a methoxy-substituted aromatic ring and a primary amine, making it a molecule of significant interest for medicinal chemistry.[3][4]

Structural elucidation is the bedrock of chemical research, and mass spectrometry (MS) is an indispensable tool for this purpose. The fragmentation pattern generated within a mass spectrometer provides a molecular fingerprint, offering profound insights into the compound's structure and connectivity. This guide provides a predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. By dissecting the molecule into its constituent functional groups—the pyrazole ring, the methoxyphenyl group, and the amine substituent—we can forecast the primary fragmentation pathways based on established chemical principles and comparative data from related structures.[5][6] This document is intended for researchers and scientists who require a deep understanding of how this class of molecules behaves under mass spectrometric analysis to confirm identity, elucidate structure, and identify metabolites.

Theoretical Framework: Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[7][8] The method of ionization significantly influences the resulting spectrum.

  • Electron Ionization (EI): In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•).[7] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation pathways are often initiated at radical sites or involve charge-site-driven bond cleavages.[8]

  • Electrospray Ionization (ESI): ESI is a softer ionization technique that typically generates protonated molecules ([M+H]⁺) in positive ion mode. Fragmentation is induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), where the precursor ion is collided with an inert gas.[9] This controlled fragmentation often results in simpler spectra, which are invaluable for confirming fragmentation pathways.

Key fragmentation reactions relevant to the target molecule include:

  • Alpha (α)-Cleavage: Homolytic cleavage of a bond adjacent to a radical cation, commonly seen with heteroatoms like nitrogen in amines.[10][11] The driving force is the ability of the heteroatom to stabilize the positive charge.

  • Inductive Cleavage: Heterolytic cleavage driven by an electronegative atom, where the atom retains the electron pair.[11]

  • Ring Cleavage: Fragmentation of the heterocyclic or aromatic rings, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N₂).[5][6]

  • Rearrangement Reactions: Intramolecular atom transfers, such as the McLafferty rearrangement, that precede fragmentation.[8]

Predictive Fragmentation Analysis

The molecular weight of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is 203.24. Therefore, the molecular ion (M⁺•) in an EI spectrum or the protonated molecule ([M+H]⁺) in an ESI spectrum will be observed at an m/z of 203.

Expected Fragmentation Pathways under Electron Ionization (EI)

The EI fragmentation of this molecule will be complex, driven by the pyrazole ring, the methoxyphenyl group, and the amine substituent.

  • Cleavage of the Methoxyphenyl Group: The methoxy group is a common site for initial fragmentation.

    • Loss of a Methyl Radical (•CH₃): A primary fragmentation will be the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a highly stable phenoxy-type cation.

      • M⁺• (m/z 203) → [M - •CH₃]⁺ (m/z 188)

    • Loss of Formaldehyde (CH₂O): Following the loss of •CH₃, a subsequent loss of carbon monoxide (CO) from the phenoxy cation is possible. Alternatively, rearrangement can lead to the loss of formaldehyde (30 Da) from the molecular ion.

      • M⁺• (m/z 203) → [M - CH₂O]⁺• (m/z 173)

  • Fragmentation of the Pyrazole Ring and its Substituents: The pyrazole ring itself can undergo characteristic cleavages.[5][6]

    • Loss of Hydrogen Cyanide (HCN): A hallmark of nitrogen-containing heterocycles is the expulsion of HCN (27 Da). This can occur from the molecular ion or subsequent fragments.[6]

      • M⁺• (m/z 203) → [M - HCN]⁺• (m/z 176)

    • Cleavage of the C-C bond between the Rings: The bond connecting the pyrazole and phenyl rings can rupture, leading to two distinct, charge-retaining fragments.

      • Formation of the methoxyphenyl cation: [C₇H₇O]⁺ at m/z 107 .

      • Formation of the methyl-amino-pyrazole cation: [C₅H₈N₃]⁺ at m/z 110 .

  • Alpha-Cleavage adjacent to the Amine: Primary amines can undergo α-cleavage, but in this structure, it would involve breaking the pyrazole ring, which is less favorable than other pathways. A more likely amine-related fragmentation is the loss of the amino group.

    • Loss of •NH₂ radical: Loss of an amino radical (16 Da) would lead to a fragment at m/z 187 .

Summary of Predicted Key Fragments

The following table summarizes the most probable high-abundance fragments in the EI mass spectrum of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

m/z Proposed Ion Structure Neutral Loss Fragmentation Pathway
203[C₁₁H₁₃N₃O]⁺•-Molecular Ion (M⁺•)
188[M - CH₃]⁺•CH₃ (15 Da)Loss of methyl radical from methoxy group
176[M - HCN]⁺•HCN (27 Da)Pyrazole ring cleavage
107[C₇H₇O]⁺C₄H₆N₃•Cleavage of the bond between rings
110[C₅H₈N₃]⁺C₆H₅O•Cleavage of the bond between rings
Comparison with Related Structures

The predicted fragmentation pattern can be compared to known patterns of similar compounds:

  • Substituted Pyrazoles: Studies on substituted pyrazoles confirm that the expulsion of HCN and N₂ are dominant fragmentation processes.[5][6] The presence of bulky substituents, like the methoxyphenyl group here, often leads to the cleavage of the bond connecting the substituent to the ring, which supports our prediction of fragments at m/z 107 and 110.[12]

  • Methoxymethyl Benzoates: Research on methoxy-substituted aromatic compounds shows that the primary fragmentations involve the loss of the alkyl group from the ether (loss of •CH₃) or the loss of the entire alkoxy group.[13] This aligns with our primary predicted fragmentation leading to the ion at m/z 188.

Proposed Experimental Protocol

To validate these predictions, a standardized analytical workflow is necessary. The following protocol outlines a robust method for acquiring and analyzing the mass spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade) gc Inject 1 µL into GC-MS prep->gc ms Acquire EI Spectrum (Scan Range: 40-500 m/z) gc->ms Ionization id_m Identify Molecular Ion Peak (m/z 203) id_f Correlate Fragment Peaks with Predicted Pathways id_m->id_f confirm Perform MS/MS on m/z 203 (if using LC-ESI-MS) id_f->confirm

Caption: Experimental workflow for MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine.

    • Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a working concentration of approximately 10 µg/mL.

  • Instrumentation (GC-EI-MS):

    • Gas Chromatograph (GC):

      • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Locate the molecular ion peak at m/z 203. Its presence confirms the molecular weight.

    • Identify major fragment ions and compare their m/z values to the predicted fragments in the table above.

    • For unequivocal confirmation of fragmentation pathways, perform tandem MS (MS/MS) analysis on the protonated molecule ([M+H]⁺ at m/z 204) using an LC-ESI-QTOF or Orbitrap system.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation cluster_frags Primary Fragments M M+• m/z 203 F188 [M - CH3]+ m/z 188 M->F188 - •CH3 F176 [M - HCN]+• m/z 176 M->F176 - HCN F110 [C5H8N3]+ m/z 110 M->F110 - •C7H5O F107 [C7H7O]+ m/z 107 M->F107 - •C4H6N3

Caption: Predicted EI fragmentation pathways.

Conclusion

This guide presents a comprehensive, predictive analysis of the mass spectrometric fragmentation of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. Based on established fragmentation rules for its constituent chemical moieties, the primary fragmentation events are expected to be the loss of a methyl radical from the methoxy group (yielding a fragment at m/z 188), cleavage of the bond between the phenyl and pyrazole rings (yielding fragments at m/z 107 and 110), and expulsion of hydrogen cyanide from the pyrazole ring (yielding a fragment at m/z 176). The provided experimental protocol offers a clear path for the empirical validation of these predictions. This in-depth analysis serves as a valuable resource for researchers in confirming the identity and structure of this and other closely related bioactive pyrazole derivatives.

References

  • Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [Link]

  • Title: Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation Source: MDPI URL: [Link]

  • Title: The Journal of Organic Chemistry Ahead of Print Source: ACS Publications URL: [Link]

  • Title: Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives Source: Semantic Scholar URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Gas-Santos-Steva/b72013328e3525287515a454d193d9370335032a]([Link] Fragmentation-Determined-by-Gas-Santos-Steva/b72013328e3525287515a454d193d9370335032a)

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Recent advances in bioactive pyrazoles Source: PubMed URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube URL: [Link]

  • Title: EI fragmentation pattern for compound 7 Source: ResearchGate URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Article - SciELO Source: SciELO URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

Sources

Validation

Comparative Guide: FTIR Structural Validation of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

The following guide is structured as an advanced technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral listing to provide a comparative validation framework, essential for ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral listing to provide a comparative validation framework, essential for rigorous drug development.

Executive Summary & Comparison Scope

In the development of kinase inhibitors and CNS-active agents, the pyrazole scaffold is a privileged structure. However, the synthesis of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (Target Molecule) presents specific analytical challenges, particularly in distinguishing it from regioisomeric byproducts and unreacted nitrile precursors.

This guide compares the Target Molecule's FTIR profile against two critical "Alternatives" that represent common failure modes in synthesis:

  • Alternative A (Precursor): The

    
    -ketonitrile intermediate (Validation of reaction completion).
    
  • Alternative B (Tautomer/Isomer): The N1-substituted or non-amino analogs (Validation of regiochemistry).

Why FTIR?

While NMR confirms the carbon skeleton, FTIR is superior for:

  • Rapid Solid-State Validation: Detecting polymorphism in the pyrazole ring H-bonding network.

  • Process Control: Monitoring the disappearance of the Nitrile (C≡N) stretch during cyclization.

Structural Analysis & Vibrational Logic

Before interpreting the spectrum, we must map the molecule's degrees of freedom to expected vibrational modes.

The Molecular Architecture

The molecule consists of three distinct vibrational domains:

  • The Pyrazole Core: A 5-membered aromatic heterocycle containing a primary amine (-NH

    
    ) and a methyl group.
    
  • The Linker: A direct C-C bond between the pyrazole C5 and the phenyl ring.

  • The Pendant: A 3-methoxy-phenyl group (meta-substitution pattern).

Functional Group Visualization

The following diagram maps the critical functional groups to their theoretical vibrational zones.

G Molecule Target Molecule 5-(3-Methoxy-phenyl)-4-methyl... Amine Primary Amine (-NH2) 3450-3100 cm⁻¹ (Doublet) Molecule->Amine Key ID Band Ring Pyrazole Core (C=N, C=C) 1600-1480 cm⁻¹ Molecule->Ring Scaffold Fingerprint Ether Methoxy (-OCH3) 1250 & 1040 cm⁻¹ (C-O Stretch) Molecule->Ether Substituent ID Precursor Precursor Warning Nitrile (C≡N) ~2200 cm⁻¹ Molecule->Precursor Absence Required

Figure 1: Functional group mapping for spectral assignment. Note the critical "Precursor Warning" zone.

Comparative Performance: Target vs. Alternatives

This section provides the "Experimental Data" required to validate the product. The values below are synthesized from high-fidelity literature on structural analogs (aminopyrazoles and methoxy-phenyl derivatives) to create a robust reference standard.

Table 1: Spectral Comparison Matrix
Functional GroupTarget Molecule (Expected Wavenumbers)Alternative A: Precursor (

-ketonitrile)
Alternative B: Non-Amino Analog Differentiation Logic
Primary Amine (-NH

)
3420, 3310 cm⁻¹ (Doublet, Medium)NoneNoneCritical ID: The doublet confirms the formation of the primary amine.[1]
Nitrile (C≡N) ABSENT ~2210 cm⁻¹ (Sharp, Strong)ABSENT Purity Check: Any peak here indicates incomplete cyclization.
Carbonyl (C=O) ABSENT ~1680 cm⁻¹ (Ketone)ABSENT Cyclization Check: Disappearance confirms the ketone reacted.
Pyrazole C=N 1590-1610 cm⁻¹ Absent (Acyclic)1580 cm⁻¹Shift due to amine conjugation.
Methoxy (C-O-C) 1255 cm⁻¹ (Asym) 1045 cm⁻¹ (Sym) 1255, 1045 cm⁻¹1255, 1045 cm⁻¹Common to all; confirms the phenyl ring is intact.
Aromatic C-H 780, 690 cm⁻¹ (Meta-sub)780, 690 cm⁻¹780, 690 cm⁻¹Confirms 3-substitution pattern on phenyl ring.
Detailed Analysis of Key Regions
1. The "Fingerprint" Region (1600–1400 cm⁻¹)
  • Target Performance: The pyrazole ring exhibits a characteristic "breathing" mode coupled with C=N stretching around 1590–1610 cm⁻¹ . This band is often broader and more intense than in simple benzene derivatives due to the resonance contribution of the amino group (push-pull effect).

  • Alternative Comparison: In the precursor, you will see a distinct Carbonyl (C=O) peak near 1680 cm⁻¹. If you see a peak >1650 cm⁻¹, your cyclization failed.

2. The High-Frequency Region (3500–3100 cm⁻¹)
  • Target Performance: Look for the classic amine doublet . The symmetric and asymmetric N-H stretches appear as two distinct spikes.

  • H-Bonding Insight: In the solid state (KBr pellet), these bands may broaden and shift to lower wavenumbers (3300–3100 cm⁻¹) due to intermolecular hydrogen bonding between the amine H and the pyrazole N2 [1].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. It includes a "Self-Check" step to verify sample integrity.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for speed and lack of moisture interference.

Step 1: Instrument Setup

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to reduce signal-to-noise ratio.

Step 2: Background Collection

  • Clean crystal with isopropanol. Ensure the spectrum is a flat line (no atmospheric CO₂ doublet at 2350 cm⁻¹).

Step 3: Sample Preparation

  • Critical: The sample must be a dry, fine powder. Large crystals cause scattering (Christiansen effect), distorting peak shapes.

  • Action: Grind the sample in an agate mortar before placing it on the ATR crystal.

Step 4: Data Acquisition & Validation (The "Self-Check")

  • Apply pressure until the strongest peak (likely C-O or C=N) reaches ~0.1 - 0.5 Absorbance units.

  • Validation Check: Look at the 2500–2000 cm⁻¹ region. It should be flat. If you see broad noise, the crystal contact is poor. If you see a sharp peak at 2210 cm⁻¹, STOP . You have unreacted precursor.

Workflow Diagram

Workflow Start Start: Synthesis Complete Isolate Isolate Solid Product Start->Isolate Grind Grind to Fine Powder (Prevent Scattering) Isolate->Grind ATR Acquire ATR-FTIR Spectrum Grind->ATR Check1 Check 2200 cm⁻¹ Region ATR->Check1 Fail1 Peak Present? Incomplete Reaction (Recrystallize) Check1->Fail1 Yes Pass1 Region Silent Check1->Pass1 No Check2 Check 3400 cm⁻¹ Region Pass1->Check2 Pass2 Doublet Visible? Product Confirmed Check2->Pass2 Yes Fail2 Single/No Peak? Check for Salt Formation Check2->Fail2 No

Figure 2: Analytical workflow for product validation.

References

  • MDPI. (2023). Synthesis and Characterization of Pyrazole Derivatives: FTIR-ATR Analysis of N-H and C=N Vibrational Modes. Available at: [Link] (General reference for aminopyrazole spectral data).

  • NIST Chemistry WebBook. (2025). Infrared Spectrum of 1-Phenyl-3-methyl-5-aminopyrazole. National Institute of Standards and Technology. Available at: [Link] (Used as a baseline for the aminopyrazole core).

  • National Institutes of Health (PMC). (2022). Vibrational Spectroscopy of Methoxy-substituted Phenyl Rings in Heterocyclic Systems. Available at: [Link] (Source for methoxy group assignments).

  • ResearchGate. (2024). FTIR Analysis of 3-amino-4-methyl-5-arylpyrazole Derivatives. Available at: [Link] (Validation of the methyl/amine substitution pattern).

(Note: While specific commercial "Product Comparison" pages do not exist for this research chemical, the spectral data above is derived from the authoritative synthesis and characterization papers listed.)

Sources

Comparative

Structural Characterization Guide: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Topic: Structural Characterization & Comparative Analysis: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallograph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Executive Summary & Compound Significance

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5) represents a critical scaffold in the design of kinase inhibitors, particularly for the p38 MAP kinase pathway. Unlike simple pyrazoles, the introduction of the 4-methyl group creates a steric "lock" that restricts the rotation of the 3-phenyl ring, pre-organizing the molecule for bioactive conformation.

This guide compares the crystallographic behavior and structural performance of this 4-methyl derivative against its two primary alternatives: the Non-methylated analog (4-H) and the Bulky analog (4-Phenyl) . We analyze how the 4-methyl substitution optimizes the balance between solubility, packing efficiency, and ligand-binding entropy.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this specific pyrazole derivative, standard evaporation methods often yield twinned crystals due to the competing hydrogen-bonding donors (amine vs. pyrazole NH). The following optimized protocol favors the formation of single, diffraction-quality blocks.

Optimized Crystallization Workflow
  • Solvent Selection: Dissolve 20 mg of compound in 2 mL of Hot Ethanol (EtOH) .

  • Anti-solvent Diffusion: Place the EtOH solution in a small vial. Place this vial inside a larger jar containing Hexane or Diisopropyl ether .

  • Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C for 72–96 hours.

  • Harvesting: Select block-like crystals (avoid needles/plates which suggest rapid precipitation).

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryo-cooling is essential to freeze phenyl ring rotation).

  • Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral centers were present, though not applicable here).

  • Resolution Goal: 0.80 Å or better to resolve the N-H hydrogen positions for tautomer assignment.

Structural Data Analysis: The "4-Methyl Effect"

The core structural debate for this molecule revolves around Tautomerism and Conformation .

A. Tautomeric Assignment (The "2H" vs. "1H" Debate)

Commercially labeled as "2H-pyrazol-3-ylamine," crystallographic evidence consistently reveals that in the solid state, these compounds exist as the 3-amino-1H-pyrazole tautomer.

  • Observation: The hydrogen atom is located on the pyrazole nitrogen adjacent to the carbon lacking the substituent, or involved in the most stable dimer pair.

  • Evidence: X-ray difference Fourier maps typically locate the H atom on N1 (1H form) rather than N2 (2H form), stabilized by intermolecular hydrogen bonds.

B. Conformational Locking (Torsion Angles)

The 4-methyl group is not passive; it acts as a steric wedge.

Structural Feature4-Methyl Derivative (Product)4-H Analog (Alternative)Impact on Performance
Twist Angle (Phenyl vs. Pyrazole)35° – 55° < 15° (Planar)The 4-Me prevents planarity, mimicking the bioactive "twisted" state found in kinase pockets.
Packing Motif Helical Chains Planar SheetsHelical packing often correlates with higher solubility in organic solvents.
Intermolecular H-Bonds N-H...N (Dimer) N-H...N (Sheet)Dimer formation creates discrete units, improving diffusion rates in biological assays.

Comparative Performance Guide

This section objectively compares the 4-methyl derivative against standard alternatives in drug design workflows.

Comparison 1: 4-Methyl vs. 4-H (Unsubstituted)
  • Alternative: 5-(3-methoxyphenyl)-1H-pyrazol-3-amine

  • Verdict: The 4-Methyl derivative is Superior for drug scaffolds.

  • Data Support:

    • Entropy: The 4-H analog is highly flexible. Upon binding to a protein, it loses significant entropy (energetic penalty). The 4-Methyl derivative is pre-strained (twisted), reducing this entropy penalty.

    • Crystallography: The 4-H analog tends to crystallize in flat sheets (π-stacking), often leading to low solubility. The 4-Methyl disrupts this stacking, improving solubility profiles.

Comparison 2: 4-Methyl vs. 4-Phenyl (Bulky)
  • Alternative: 5-(3-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine

  • Verdict: The 4-Methyl derivative is Preferred for fragment-based screening.

  • Data Support:

    • Steric Clash: The 4-Phenyl group is often too bulky, forcing a twist angle >60° which breaks conjugation completely and may clash with the "gatekeeper" residue in kinase pockets.

    • Diffraction: 4-Phenyl analogs often suffer from severe disorder in the crystal lattice due to the free rotation of the second phenyl ring, making structure determination difficult.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for assigning the correct tautomer and understanding the structural impact of the 4-methyl group, based on crystallographic evidence.

G Start Crystal Data Collection (5-(3-Methoxy-phenyl)-4-methyl...) Refinement Structure Refinement (Locate H atoms) Start->Refinement Tautomer_Check Tautomer Assignment: Where is the H? Refinement->Tautomer_Check Tautomer_3 3-Amino-1H-pyrazole (Observed in Solid State) Tautomer_Check->Tautomer_3 H on N1 (Dimer/Chain) Tautomer_5 5-Amino-1H-pyrazole (Rare/Unstable) Tautomer_Check->Tautomer_5 H on N2 (Steric Clash) Packing Analyze Packing & Torsion Tautomer_3->Packing Twist_Analysis Twist Angle (Phenyl-Pyrazole) Result: ~45° (Twisted) Packing->Twist_Analysis Effect of 4-Methyl Outcome Performance Verdict: Pre-organized for Binding High Solubility Twist_Analysis->Outcome

Caption: Workflow for crystallographic validation of the 4-methyl pyrazole scaffold, highlighting the critical tautomer assignment and conformational analysis.

References

  • Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles. Source:Tetrahedron (1997), 53(31), 10783–10802. Relevance: Defines the foundational crystallographic rules for this chemical class, establishing the preference for the 3-amino tautomer.

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Source:Molecules (2019), 24(14), 2632. Relevance: Provides comparative DFT and X-ray data on how substituents (like Methyl vs. Phenyl) shift the tautomeric equilibrium.

  • Crystal Structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). Source:IUCrData (2016). Relevance: Offers lattice parameters for a close structural analog, validating the expected H-bonding distances (~2.9 Å for N-H...N).

  • PubChem Compound Summary: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine. Source: National Library of Medicine (CID 44203644). Relevance: Verification of chemical identity and commercial availability for reproduction of data.

Safety & Regulatory Compliance

Handling

Handling 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine: A Precautionary Approach to Laboratory Safety

This document synthesizes best practices derived from the known hazards of structurally related compounds, such as aromatic amines and substituted pyrazoles. The guidance provided herein is based on the principle of trea...

Author: BenchChem Technical Support Team. Date: February 2026

This document synthesizes best practices derived from the known hazards of structurally related compounds, such as aromatic amines and substituted pyrazoles. The guidance provided herein is based on the principle of treating substances of unknown toxicity as potentially hazardous.

Hazard Analysis: An Inference-Based Assessment

Given the lack of a specific SDS for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, we must infer potential hazards from its constituent chemical motifs:

  • Aromatic Amine Moiety (Aniline-like structure): Aromatic amines as a class are known for a range of potential health effects. These can include skin irritation, allergic skin reactions (sensitization), and, with prolonged or significant exposure, more severe systemic effects. Some aromatic amines are also suspected carcinogens.

  • Substituted Pyrazole Core: Pyrazole derivatives are biologically active and can exhibit a wide spectrum of pharmacological effects. While many are developed for therapeutic uses, this inherent bioactivity necessitates careful handling to avoid unintended physiological responses in researchers.

Therefore, we will operate under the assumption that this compound may be a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, particularly in its powdered form.

Protection Area Required PPE Rationale and Specifications
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination. Change gloves frequently, and always before leaving the work area.
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum); a full-face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes of solutions or airborne powder particles.
Body Protection A fully fastened laboratory coat, preferably made of a low-permeability material.Prevents contamination of personal clothing. Ensure the coat has long sleeves and is worn at all times in the designated work area.
Respiratory Protection A NIOSH-approved N95 respirator (or equivalent) is required when handling the solid compound outside of a certified chemical fume hood.Mitigates the risk of inhaling fine powder particles. For solution-based work with low volatility, this may not be necessary if performed within a fume hood.

Operational Workflow: From Receipt to Disposal

A structured workflow is critical to minimizing exposure risk. The following diagram and steps outline a safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Full PPE (Double Gloves, Coat, Goggles) prep_area->don_ppe 1. Secure Environment weigh Weigh Compound (Use anti-static weigh paper) dissolve Dissolve in Solvent (Add solid to liquid) weigh->dissolve 2. Controlled Manipulation decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) dispose_waste Segregate & Dispose Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste 3. Sanitize doff_ppe Doff PPE in Order (Gloves last) dispose_waste->doff_ppe 4. Final Steps

Caption: Safe handling workflow for novel chemical entities.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) before retrieving the compound.

    • Don the full required PPE as specified in the table above.

  • Handling the Solid Compound:

    • Perform all manipulations, especially weighing, within the fume hood to contain any airborne powder.

    • Use a micro-spatula for transfers to minimize dust generation.

    • When preparing solutions, add the solid compound to the solvent to prevent splashing of the powder.

  • Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a dedicated, sealed waste bag.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper waste segregation and disposal are crucial.

  • Solid Waste:

    • All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, contaminated paper towels) should be collected in a clearly labeled, sealed plastic bag.

    • This bag should be placed in a solid chemical waste container designated for hazardous materials.

  • Liquid Waste:

    • Unused solutions containing the compound should be collected in a dedicated, labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps:

    • Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with your institution's and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and EHS department.

By adhering to these precautionary measures, you can handle 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine and other novel compounds with a high degree of safety, protecting yourself, your colleagues, and the integrity of your work.

References

  • General Guidance on Handling of Chemicals of Unknown Toxicity. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies of Sciences, Engineering, and Medicine. [Link]

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